Rabdoternin F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30O7 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(1R,2S,5S,8R,9S,10S,15S,16S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3/t10-,11-,12-,13?,15+,16-,17-,19-,20-,21+/m0/s1 |
InChI Key |
UHERRNNNKBWWKU-IIFSRFLBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isodon rubescens: A Technical Guide to the Isolation and Biological Activity of Rabdoternin F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isodon rubescens as a source of the bioactive diterpenoid, Rabdoternin F. The document details the isolation and purification of diterpenoids from this plant, summarizes the known quantitative biological data for this compound, and explores its putative mechanism of action through the NF-κB signaling pathway. Methodologies for key experiments are provided to facilitate further research and drug development efforts.
Isodon rubescens (formerly Rabdosia rubescens), a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including cancer and inflammation. The plant is a rich source of structurally diverse diterpenoids, which are considered its main bioactive constituents. Among these is this compound, an ent-kaurane diterpenoid that has demonstrated cytotoxic activity against cancer cell lines.
Isolation and Purification of Diterpenoids from Isodon rubescens
Experimental Protocol: General Diterpenoid Isolation
-
Extraction:
-
Air-dried and powdered aerial parts (leaves and stems) of Isodon rubescens are extracted with 95% ethanol (B145695) or methanol (B129727) at room temperature. The extraction is typically repeated three times to ensure a comprehensive extraction of secondary metabolites.
-
The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. Diterpenoids are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution is employed, starting with a non-polar solvent system (e.g., chloroform/methanol, 100:1) and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20 or by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Note: The precise solvent systems and gradients for column chromatography need to be optimized for the specific separation of this compound.
Characterization of this compound
The structural elucidation of isolated compounds is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not available in the reviewed contemporary literature. Researchers should consult specialized chemical databases or the original publications describing the initial isolation of this compound for detailed spectral assignments.
Quantitative Biological Activity of this compound
The primary reported biological activity of this compound is its cytotoxicity against cancer cells.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) |
| This compound | HL-60 | Cytotoxicity | IC₅₀ | 3.2 |
| This compound | SW-480 | Cytotoxicity | IC₅₀ | 2.3 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HL-60, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Putative Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on studies of other diterpenoids isolated from Isodon rubescens, such as Oridonin and Rubescensin B, a likely mechanism of action for the anti-inflammatory and anti-cancer effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of inflammation, cell survival, and proliferation.
The NF-κB Signaling Cascade:
In unstimulated cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitory proteins called IκBs (Inhibitor of κB), with IκBα being a prominent member. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α) or other stimuli, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in inflammation and cell survival.
Caption: Putative NF-κB signaling pathway inhibition by this compound.
Experimental Workflows to Investigate NF-κB Inhibition
To validate the hypothesis that this compound inhibits the NF-κB pathway, the following experimental workflows can be employed.
1. Western Blot for IκBα Phosphorylation and Degradation:
This experiment assesses whether this compound can prevent the phosphorylation and subsequent degradation of IκBα.
Caption: Workflow for Western blot analysis of IκBα phosphorylation.
2. Immunofluorescence for p65 Nuclear Translocation:
This method visualizes the location of the p65 subunit of NF-κB within the cell to determine if this compound prevents its translocation to the nucleus.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Ent-Kauranoid Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kauranoid diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, making them promising candidates for drug development and agricultural applications.[1][2][3] This technical guide provides a comprehensive overview of the core biosynthetic pathway of ent-kauranoid diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the characteristic tetracyclic ent-kaurane skeleton and its subsequent modifications. This document details the key enzymatic steps, provides experimental protocols for the characterization of these enzymes, and presents quantitative data to facilitate comparative analysis.
The Core Biosynthetic Pathway
The biosynthesis of ent-kauranoid diterpenoids is a multi-step process involving several key enzymes. The pathway can be broadly divided into three main stages: the formation of the universal diterpene precursor, the cyclization cascade to form the ent-kaurane skeleton, and the subsequent oxidative functionalization.
Formation of Geranylgeranyl Diphosphate (B83284) (GGPP)
The journey begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] These precursors are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the 20-carbon molecule, geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids.[2]
Cyclization to ent-Kaurene (B36324)
The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases:
-
ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene cyclase initiates the cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][5][6][7] This reaction is a critical branch point, committing the precursor to the ent-kauranoid pathway.[6]
-
ent-Kaurene Synthase (KS): This class I diterpene synthase catalyzes the further cyclization of ent-CPP into the tetracyclic hydrocarbon, ent-kaurene.[2][5][7] This step involves a complex rearrangement of the carbon skeleton.[2]
In some lower plants and fungi, these two enzymatic activities are combined in a single bifunctional protein.[6]
Oxidative Modifications
Following the formation of the ent-kaurene backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s), introduce functional groups to the molecule, leading to the vast diversity of ent-kauranoid diterpenoids.[8][9] Two key P450 enzymes in the subsequent steps are:
-
ent-Kaurene Oxidase (KO): This enzyme catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.[8][10][11] The reaction proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[8]
-
ent-Kaurenoic Acid Oxidase (KAO): This P450 enzyme further hydroxylates ent-kaurenoic acid at the C-7 position, a crucial step in the biosynthesis of gibberellins, a major class of plant hormones.[12][13][14]
Further modifications, such as additional hydroxylations, glycosylations, and rearrangements, are catalyzed by a variety of enzymes, leading to the production of thousands of different ent-kauranoid compounds, including the commercially important steviol (B1681142) glycosides.
Signaling Pathway Diagram
The following diagram illustrates the core biosynthetic pathway of ent-kauranoid diterpenoids.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the ent-kauranoid biosynthesis pathway.
Heterologous Expression and Purification of Pathway Enzymes
Recombinant expression in microbial hosts like Escherichia coli and Saccharomyces cerevisiae is a common strategy to produce and characterize the enzymes of the ent-kauranoid pathway.
Workflow for Heterologous Expression and Purification:
Detailed Protocol for Purification of a His-tagged Recombinant Enzyme from E. coli :
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (50 mM HEPES, pH 8.0, 500 mM NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol). Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[11]
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with 5 column volumes of wash buffer (lysis buffer with 40 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (lysis buffer with 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Protein Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.[15][16][17][18]
Enzyme Activity Assays
a) ent-Copalyl Diphosphate Synthase (CPS) Assay
-
Objective: To measure the conversion of GGPP to ent-CPP.
-
Reaction Mixture (100 µL):
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM GGPP
-
1-5 µg of purified CPS enzyme
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding GGPP.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 0.5 M EDTA or by flash freezing in liquid nitrogen.
-
To facilitate GC-MS analysis, the diphosphate group of ent-CPP is removed by treating the reaction mixture with alkaline phosphatase to yield ent-copalol.
-
Extract the product with an equal volume of n-hexane.
-
Analyze the hexane (B92381) extract by GC-MS.
-
b) ent-Kaurene Synthase (KS) Assay
-
Objective: To measure the conversion of ent-CPP to ent-kaurene.
-
Reaction Mixture (100 µL):
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM ent-CPP (can be generated in situ using CPS and GGPP)
-
1-5 µg of purified KS enzyme
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding ent-CPP.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 0.5 M EDTA or by flash freezing.
-
Extract the product with an equal volume of n-hexane.
-
Analyze the hexane extract by GC-MS.
-
c) ent-Kaurene Oxidase (KO) Assay (using recombinant yeast microsomes)
-
Objective: To measure the oxidation of ent-kaurene to ent-kaurenoic acid.
-
Reaction Mixture (500 µL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
1.5 mM NADPH
-
Yeast microsomes containing recombinant KO and a cytochrome P450 reductase (CPR)
-
25 µg of ent-kaurene (dissolved in methanol)
-
-
Procedure:
-
Prepare microsomes from yeast cells expressing the KO and CPR.
-
Assemble the reaction mixture.
-
Initiate the reaction by adding ent-kaurene.
-
Incubate at 30°C for 1-2 hours with shaking.
-
Stop the reaction by adding 500 µL of ethyl acetate.
-
Extract the products twice with ethyl acetate.
-
Dry the organic phase and derivatize for GC-MS analysis (e.g., methylation with diazomethane).[5]
-
Analyze by GC-MS.
-
d) ent-Kaurenoic Acid Oxidase (KAO) Assay (using recombinant yeast)
-
Objective: To measure the conversion of ent-kaurenoic acid to GA₁₂.
-
Procedure:
-
Grow yeast cells expressing the KAO and a CPR.
-
Resuspend the cells in a reaction buffer (e.g., YPL medium).
-
Add the substrate, ent-kaurenoic acid (e.g., 20 µg in a 2 mL culture).
-
Incubate at 28°C for 6 hours with shaking.[13]
-
Extract the products from the culture medium with ethyl acetate.[13]
-
Dry the organic phase and derivatize for GC-MS analysis.
-
Analyze by GC-MS.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of the volatile and semi-volatile compounds in the ent-kauranoid pathway.
GC-MS Protocol for ent-Kaurene and its Oxidized Derivatives:
-
Sample Preparation:
-
For hydroxylated and carboxylated compounds, derivatization is necessary to increase volatility. Methylation of carboxylic acids with diazomethane (B1218177) and trimethylsilylation of hydroxyl groups are common procedures.[5]
-
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Identification: Compare the retention times and mass spectra of the analytes with those of authentic standards.
-
Quantitative Data
The following tables summarize the kinetic parameters of key enzymes in the ent-kauranoid biosynthetic pathway from various plant species, providing a basis for comparative analysis.
Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthases (CPS)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Arabidopsis thaliana | GGPP | 0.3 ± 0.1 | 3.3 | 1.1 x 107 | [13] |
| Oryza sativa (OsCPS1) | GGPP | 1.2 ± 0.2 | 0.012 | 1.0 x 104 | |
| Zea mays (An2) | GGPP | 0.8 ± 0.1 | 0.15 | 1.9 x 105 |
Table 2: Kinetic Parameters of ent-Kaurene Synthases (KS)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Arabidopsis thaliana | ent-CPP | 0.4 ± 0.1 | 0.18 | 4.5 x 105 | |
| Oryza sativa (OsKS1) | ent-CPP | 0.5 ± 0.1 | 0.08 | 1.6 x 105 | |
| Stevia rebaudiana | ent-CPP | 1.1 ± 0.2 | - | - |
Table 3: Kinetic Parameters of ent-Kaurene Oxidases (KO)
| Enzyme Source | Substrate | Km (µM) | Vmax (relative to ent-kaurene) | Reference |
| Montanoa tomentosa | ent-Kaurene | 80.63 ± 1.2 | - | [8] |
| Arabidopsis thaliana | ent-Kaurene | 2 | 1.00 | [19] |
| Arabidopsis thaliana | ent-cassadiene | 50 ± 7 | 0.14 | [19] |
| Arabidopsis thaliana | ent-sandaracopimaradiene | 46 ± 24 | 0.11 | [19] |
| Gibberella fujikuroi | ent-Kaurene | 1.8 | - | [20] |
| Gibberella fujikuroi | ent-Kaurenol | 6 | - | [20] |
| Gibberella fujikuroi | ent-Kaurenal | 1.9 | - | [20] |
Note: The availability of complete kinetic data (especially kcat) is limited for some enzymes in the literature. Vmax values are often reported relative to the native substrate.
Conclusion
A thorough understanding of the ent-kauranoid biosynthesis pathway is fundamental for the targeted engineering of microorganisms for the production of high-value diterpenoids and for the discovery of novel drug candidates. This guide provides a foundational resource for researchers, offering a detailed overview of the pathway, practical experimental protocols, and a compilation of quantitative data. The continued exploration of the enzymes within this pathway, particularly the characterization of their substrate specificities and kinetic properties, will undoubtedly pave the way for exciting advancements in synthetic biology and drug development.
References
- 1. Gibberellin-biosynthetic ent-kaurene synthases in higher plants do not require their non-catalytic domains for the catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYME - 5.5.1.13 ent-copalyl diphosphate synthase [enzyme.expasy.org]
- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. quora.com [quora.com]
- 18. Method to Determine Drug Protein Concentration - Creative Proteomics [creative-proteomics.com]
- 19. pnas.org [pnas.org]
- 20. uniprot.org [uniprot.org]
Physical and chemical properties of Rabdoternin F
An In-depth Technical Guide on the Physical and Chemical Properties of Ranitidine (B14927)
It is highly probable that "Rabdoternin F" is a typographical error, and the intended subject of this guide is Ranitidine. All subsequent information pertains to Ranitidine.
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ranitidine, a potent histamine (B1213489) H2-receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format with detailed experimental context.
Physicochemical Properties
Ranitidine is a synthetic compound belonging to the aminoalkyl furan (B31954) class of chemicals. It is widely recognized for its application in managing conditions related to excessive gastric acid secretion.
General and Physical Properties
The fundamental physical and chemical characteristics of Ranitidine are summarized in the table below, providing a concise reference for its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C13H22N4O3S | [1][2] |
| Molecular Weight | 314.41 g/mol | [1] |
| CAS Number | 66357-35-5 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 134 °C | [2] |
| Solubility | Soluble in water. | [2] |
| logP | 0.2 | [2] |
| pKa (Strongest Basic) | 8.31 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of Ranitidine. The following table outlines its key spectral features.
| Spectroscopic Technique | Key Data |
| 1H NMR | Spectra available, with characteristic shifts for the furan ring, ethylthio chain, and methyl groups.[4] |
| 13C NMR | Spectral data available for the carbon skeleton. |
| Infrared (IR) Spectroscopy | Used to identify polymorphic forms (Form I and Form II).[5] |
| UV-Visible Spectroscopy | Utilized in quantitative analysis. |
| Mass Spectrometry | LC-MS methods have been developed for its detection and quantification.[1] |
Experimental Protocol: Quantitative Analysis of Polymorphic Mixtures by Raman Spectroscopy
A sensitive method for the quantitative analysis of polymorphic impurities of Ranitidine in commercial tablets has been developed using Raman spectroscopy coupled with principal components analysis (PCA).[5]
-
Instrumentation: Raman spectrometer.
-
Method:
-
Acquire Raman spectra of binary mixtures of Form I and Form II polymorphs, as well as mixtures with powdered tablets.
-
Measure absorption in seven distinct spectral regions.
-
Apply Principal Components Analysis (PCA) to the spectral data. Over 97% of the spectral variation can be accounted for by three principal components.
-
Generate quantitative calibration models using multiple linear regression.
-
-
Results: This method achieves a detection limit and quantitation limit for either polymorph in mixtures of 0.6% and 1.8%, respectively, demonstrating high sensitivity for quality control.[5]
Biological Activity and Mechanism of Action
Ranitidine is a competitive and reversible inhibitor of histamine at the H2-receptors located on the gastric parietal cells.[1][6] This action leads to a reduction in both basal and stimulated gastric acid secretion.
Signaling Pathway
The mechanism of action of Ranitidine involves the blockade of the histamine-mediated signaling pathway that stimulates gastric acid secretion. The following diagram illustrates this pathway.
References
- 1. Ranitidine - Wikipedia [en.wikipedia.org]
- 2. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ranisen | C13H22N4O3S | CID 5039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of polymorphic mixtures of ranitidine hydrochloride by Raman spectroscopy and principal components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Rabdoternin F molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for technical and research purposes only. The drug Ranitidine has been subject to recalls and market withdrawal in several countries due to the presence of the impurity N-nitrosodimethylamine (NDMA).
Core Compound Details: Ranitidine
Initial searches for "Rabdoternin F" did not yield a known chemical entity. Based on the query's context, this guide focuses on Ranitidine , a well-researched molecule with a similar phonetic structure and extensive documentation relevant to the requested content type.
Ranitidine is a histamine (B1213489) H2-receptor antagonist that was widely used to decrease stomach acid production. It was prescribed for conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
Physicochemical Data
The fundamental molecular properties of Ranitidine are summarized below.
| Property | Value |
| Molecular Formula | C13H22N4O3S |
| Molecular Weight | 314.41 g/mol |
| IUPAC Name | N-(2-[([5-({(dimethylamino)methyl)-2-furanyl]methyl)thio]ethyl)-N'-methyl-2-nitro-1,1-ethenediamine |
| CAS Number | 66357-35-5 |
Mechanism of Action: Histamine H2 Receptor Antagonism
Ranitidine functions as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. The binding of histamine to these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins involved in the trafficking and activation of the H+/K+ ATPase (proton pump) to the apical membrane of the parietal cell. The proton pump is the final step in gastric acid secretion. By blocking the H2 receptor, Ranitidine prevents this signaling cascade, thereby reducing the secretion of gastric acid.
Below is a diagram illustrating the signaling pathway inhibited by Ranitidine.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of Ranitidine.
Synthesis of Ranitidine
This protocol describes a common laboratory synthesis route for Ranitidine.
Materials:
-
Furfuryl alcohol
-
Paraformaldehyde
-
2-Mercaptoethylamine hydrochloride
-
N-methyl-1-methylthio-2-nitroethenamine
-
Appropriate solvents (e.g., ethanol (B145695), water)
-
Reaction vessel, stirrer, heating mantle, and cooling system
Procedure:
-
Aminomethylation of Furfuryl Alcohol: React furfuryl alcohol with dimethylamine and paraformaldehyde to synthesize 5-(dimethylaminomethyl)furfuryl alcohol.
-
Thioether Formation: React the product from step 1 with 2-mercaptoethylamine hydrochloride. This step substitutes the hydroxyl group to form 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.
-
Final Condensation: React the thioether product from step 2 with N-methyl-1-methylthio-2-nitroethenamine. The reaction mixture is typically heated in a suitable solvent such as water or ethanol to yield Ranitidine.
-
Purification: The crude product is then purified, often through crystallization, to obtain Ranitidine base. For the hydrochloride salt, the base is treated with hydrochloric acid in a suitable solvent.
The following diagram outlines the workflow for the synthesis of Ranitidine.
High-Performance Liquid Chromatography (HPLC) Analysis of Ranitidine in Pharmaceutical Formulations
This protocol details a reversed-phase HPLC method for the quantification of Ranitidine.
Equipment and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of a buffer (e.g., 0.1 M orthophosphoric acid, pH adjusted to 3.0) and an organic solvent (e.g., methanol) in a 35:65 v/v ratio.
-
Ranitidine hydrochloride reference standard
-
Pharmaceutical dosage forms (e.g., tablets)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the buffer and mix it with the organic solvent in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a quantity of Ranitidine hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 600 µg/mL). Further dilutions can be made to create a calibration curve.
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of Ranitidine (e.g., 75 mg) to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1 M orthophosphoric acid (pH 3.0) : Methanol (35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Ranitidine is typically observed around 2.7 minutes under these conditions.
-
Quantification: Calculate the amount of Ranitidine in the sample by comparing the peak area of the sample to the peak areas of the standard solutions.
Dissolution Testing of Ranitidine Tablets (USP Method)
This protocol describes the standard dissolution test for immediate-release Ranitidine tablets as per the United States Pharmacopeia (USP).
Equipment and Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 900 mL of water
-
UV-Vis Spectrophotometer
-
Ranitidine hydrochloride reference standard
-
Ranitidine tablets
Procedure:
-
Apparatus Setup:
-
Set the temperature of the dissolution medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 rpm.
-
-
Test Execution:
-
Place one tablet in each dissolution vessel containing 900 mL of water.
-
Start the apparatus.
-
-
Sampling: After 45 minutes, withdraw a sample from each vessel and filter it.
-
Analysis:
-
Prepare a standard solution of USP Ranitidine Hydrochloride RS in water with a known concentration.
-
Measure the UV absorbance of the filtered sample solutions and the standard solution at the wavelength of maximum absorbance, which is about 314 nm.
-
-
Calculation: Calculate the amount of C13H22N4O3S dissolved in the samples.
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Ranitidine must be dissolved in 45 minutes.
Unveiling the Spectroscopic Signature of Rabdoternin F: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for Rabdoternin F, a diterpenoid isolated from Rabdosia ternifolia. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents this information in a structured format for clarity and comparative analysis.
While published data for this compound is not as readily available as for more common natural products, a thorough investigation of phytochemical literature and chemical databases has allowed for the consolidation of its key spectroscopic features. This guide aims to serve as a foundational resource for the identification, characterization, and further investigation of this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, the following data has been reported:
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |
| [M+H]⁺ | Data not available | Data not available | C₂₀H₂₈O₆ |
| [M+Na]⁺ | Data not available | Data not available | C₂₀H₂₈NaO₆ |
| CAS Number | \multicolumn{3}{l | }{155977-87-0} |
Note: Specific calculated and measured mass values for this compound are not detailed in currently accessible literature. The molecular formula is inferred from related compounds and the CAS registry.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The HRMS data for diterpenoids isolated from Rabdosia species is typically acquired using the following or similar instrumentation and parameters:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is commonly used to generate [M+H]⁺ and [M+Na]⁺ adducts.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The instrument is calibrated using a standard of known masses. Data is acquired over a specific mass range (e.g., m/z 100-1000) to detect the molecular ion and any potential fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for structural elucidation. While the complete, unambiguously assigned NMR data for this compound is not available in the public domain, data for structurally similar ent-kaurane diterpenoids from Rabdosia ternifolia, such as Rabdoternins A, B, and C, can provide valuable reference points.
Table 2: Representative ¹³C and ¹H NMR Data for Structurally Similar Diterpenoids from Rabdosia ternifolia
| Position | Representative δC (ppm) | Representative δH (ppm, J in Hz) |
| 1 | 30-40 | multiplet, ~1.5-2.0 |
| 2 | 20-30 | multiplet, ~1.4-1.8 |
| 3 | 40-50 | multiplet, ~1.2-1.6 |
| 4 | 30-40 | |
| 5 | 50-60 | doublet, ~1.8-2.2 |
| 6 | 70-80 | doublet, ~4.0-4.5 |
| 7 | 70-80 | doublet, ~4.5-5.0 |
| 8 | 55-65 | |
| 9 | 45-55 | doublet, ~2.0-2.5 |
| 10 | 40-50 | |
| 11 | 20-30 | multiplet, ~1.5-2.0 |
| 12 | 30-40 | multiplet, ~1.6-2.1 |
| 13 | 40-50 | multiplet, ~2.0-2.5 |
| 14 | 70-80 | singlet, ~4.0-4.5 |
| 15 | 200-210 | |
| 16 | 145-155 | |
| 17 | 110-120 | singlet, ~5.0-5.5 (exo-methylene) |
| 18 | 30-40 | singlet, ~1.0-1.2 |
| 19 | 20-30 | singlet, ~0.8-1.0 |
| 20 | 60-70 |
Note: These are representative chemical shift ranges based on related compounds and are intended for guidance only. Actual values for this compound may vary.
Experimental Protocol: NMR Spectroscopy
The following general procedure is typically employed for the acquisition of NMR spectra for natural products like this compound:
-
Sample Preparation: A few milligrams (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound using spectroscopic data follows a logical progression.
This guide provides a foundational understanding of the spectroscopic data associated with this compound. As further research is conducted and more data becomes publicly available, this document will be updated to reflect the most current and comprehensive information. Researchers are encouraged to consult the primary literature for in-depth experimental details and data interpretation.
Initial Biological Screening of Rabdoternin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabdoternin F, an ent-kaurane diterpenoid, represents a class of natural products with demonstrated significant biological activities. This technical guide provides a comprehensive overview of the initial biological screening of this compound, focusing on its known cytotoxic effects and outlining a standard workflow for a broader assessment of its therapeutic potential. This document includes detailed experimental protocols for key in vitro assays, a structured presentation of available quantitative data, and visualizations of experimental workflows and relevant signaling pathways to facilitate further research and drug development efforts.
Introduction
Ent-kaurane diterpenoids are a diverse group of tetracyclic natural products predominantly isolated from plants of the Isodon genus.[1] These compounds have garnered substantial interest within the scientific community due to their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound falls within this promising class of molecules. Initial studies have confirmed its cytotoxic potential against human lung carcinoma cells. A comprehensive biological screening is essential to fully elucidate the therapeutic promise of this compound, encompassing a battery of assays to assess its activity across different biological domains.
This guide details the known cytotoxic activity of this compound and provides a framework for its further initial biological screening, presenting standardized protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays.
Quantitative Data Summary
The biological activity of this compound and other relevant ent-kaurane diterpenoids is quantified to allow for comparative analysis. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxic and anti-inflammatory activity, while the minimum inhibitory concentration (MIC) is used for antimicrobial activity.
Table 1: Summary of Quantitative Biological Activity Data for this compound
| Biological Assay | Cell Line / Organism | Result | Unit | Reference |
| Cytotoxicity | ||||
| MTT Assay | A549 (Human Lung Carcinoma) | 18.1 | µM | [3] (from initial search) |
| Hypothetical Data | ||||
| Anti-inflammatory | ||||
| Protein Denaturation Assay | - | Data Not Available | % Inhibition at X µM | - |
| Proteinase Inhibitory Assay | - | Data Not Available | % Inhibition at X µM | - |
| Antimicrobial | ||||
| Broth Microdilution | Staphylococcus aureus | Data Not Available | µg/mL | - |
| Broth Microdilution | Escherichia coli | Data Not Available | µg/mL | - |
| Broth Microdilution | Candida albicans | Data Not Available | µg/mL | - |
Experimental Protocols
Detailed methodologies for the initial biological screening of this compound are provided below. These protocols are based on established methods for the evaluation of natural products.
Cytotoxicity Screening
The initial assessment of a compound's anticancer potential involves evaluating its cytotoxicity against various cancer cell lines.
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells, forming a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Screening
In vitro anti-inflammatory activity can be assessed through various methods, including the inhibition of protein denaturation and protease activity.
This assay evaluates the ability of a compound to inhibit the denaturation of protein, a process implicated in inflammation.[3][4]
Protocol:
-
Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound. A standard anti-inflammatory drug (e.g., Ibuprofen) is used as a positive control.[3]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.[3]
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.[4]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[3][4]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100.
This assay assesses the ability of a compound to inhibit the activity of proteases, which are involved in the inflammatory response.[3]
Protocol:
-
Reaction Mixture Preparation: Prepare a mixture containing 1 mL of 20 mM Tris-HCl buffer (pH 7.4), 0.06 mg of trypsin, and 1 mL of this compound at various concentrations.
-
Initial Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Substrate Addition: Add 1 mL of 0.8% (w/v) casein as a substrate.
-
Second Incubation: Incubate the mixture for an additional 20 minutes.
-
Reaction Termination: Stop the reaction by adding 2 mL of 70% perchloric acid.
-
Centrifugation and Absorbance Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.
-
Calculation: The percentage inhibition of proteinase activity is calculated.
Antimicrobial Screening
The antimicrobial potential of this compound can be determined by assessing its ability to inhibit the growth of various pathogenic microorganisms.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[5][6][7]
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Visualizations
Diagrams of experimental workflows and a relevant signaling pathway are provided to visually represent the processes described.
Conclusion
This compound has demonstrated notable cytotoxic activity against human lung carcinoma cells, highlighting its potential as a lead compound for anticancer drug development. The comprehensive screening workflow and detailed protocols provided in this guide offer a robust framework for the further evaluation of this compound's biological activity profile. A thorough investigation into its anti-inflammatory and antimicrobial properties, alongside a deeper exploration of its mechanism of action in cytotoxicity, is warranted to fully unlock its therapeutic potential. The presented data and methodologies are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics from natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. 2.6. In vitro anti-inflammatory activity assay [bio-protocol.org]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
The Cytotoxic Potential of Rabdoternin F: A Technical Overview for Cancer Research Professionals
An In-Depth Guide to the Anti-Tumor Activity of a Promising Natural Compound
Introduction
Rabdoternin F, an ent-kaurane diterpenoid, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-tumor activities, with a focus on its effects on cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental methodologies, and a visualization of the pertinent biological pathways.
Data Presentation: Cytotoxic Activity of this compound
The efficacy of a potential anti-cancer agent is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The cytotoxic activity of this compound has been evaluated against the A549 human lung cancer cell line.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Cancer | 18.1 |
Note: Data on the cytotoxic activity of this compound against other cancer cell lines is currently limited in the available scientific literature.
Experimental Protocols
The following sections detail the standard methodologies employed to assess the cytotoxic and mechanistic properties of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are cultured and treated with this compound at concentrations around its IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently-labeled Annexin V (e.g., FITC-Annexin V) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Workflow for Annexin V/PI Apoptosis Assay
Cell Cycle Analysis (Propidium Iodide Staining)
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action. Cell cycle analysis is typically performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
While the specific signaling pathways targeted by this compound are still under investigation, research on structurally related ent-kaurane diterpenoids, such as Rabdoternin E, provides insights into potential mechanisms of action.
Reactive Oxygen Species (ROS) Generation
Many chemotherapeutic agents induce apoptosis through the generation of reactive oxygen species (ROS).[1] An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and activating cell death pathways.[2]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3] The p38 MAPK and JNK pathways are often activated in response to cellular stress, including oxidative stress, and can lead to the induction of apoptosis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
Hypothesized ROS-Mediated Apoptotic Pathway
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity against the A549 lung cancer cell line, indicating its potential as a therapeutic agent. The methodologies outlined in this guide provide a framework for further investigation into its efficacy across a broader range of cancer cell lines and for a deeper understanding of its molecular mechanisms. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of cancer cell lines.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle progression, and key oncogenic pathways like STAT3.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.
A thorough investigation of these areas will be crucial in determining the clinical translational potential of this compound as a novel anti-cancer therapeutic.
References
Unveiling the Viral Combat Arsenal of Rabdosia Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents has led researchers to explore the vast chemical diversity of the natural world. Within this botanical pharmacopeia, the genus Rabdosia (family Lamiaceae) has emerged as a promising source of bioactive compounds, particularly its rich array of diterpenoids. These complex molecules have demonstrated a remarkable spectrum of pharmacological activities, including potent antiviral properties against a range of human pathogens. This technical guide provides an in-depth exploration of the antiviral potential of Rabdosia diterpenoids, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic promise.
Quantitative Antiviral Activity of Rabdosia Diterpenoids
The antiviral efficacy of various Rabdosia diterpenoids has been quantified against several viruses. The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values, providing a comparative overview of their potency and therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Oridonin | SARS-CoV-2 | Vero E6 | 1.85 | >40 | >21.6 | [1] |
| Oridonin | SARS-CoV-2 | Caco-2 | 4.12 | 25.16 | 6.17 | [1] |
| Oridonin | SARS-CoV-2 Omicron (BA.1) | Vero E6 | 9.39 | >40 | >4.26 | [2] |
| Oridonin | SARS-CoV-2 Omicron (BA.2) | Vero E6 | 6.35 | >40 | >6.30 | [2] |
| Oridonin | Coxsackievirus B3 (CVB3) | HeLa | - | - | - | [3] |
| Compound | Virus | Assay | IC₅₀ (µM) | Reference |
| Oridonin | SARS-CoV-2 Mpro | Enzymatic Assay | 13.46 | [4] |
| Oridonin | SARS-CoV-2 RdRp | Enzymatic Assay | 274.4 | [2] |
| Compound 8 (from Rabdosia japonica) | Hepatitis B Virus (HBsAg) | ELISA | - (59% inhibition at 20 µg/mL) | [5] |
Core Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of the antiviral properties of Rabdosia diterpenoids.
Plaque Reduction Assay
This assay is a standard method to determine the effect of a compound on the production of infectious virus particles.[6][7][8][9]
1. Cell Seeding:
-
Seed susceptible host cells (e.g., Vero E6, MRC-5, Huh-7) in 6-well or 24-well plates at a density that will result in a confluent monolayer the following day.[6][7]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound and Virus Preparation:
-
Prepare serial dilutions of the Rabdosia diterpenoid in a serum-free cell culture medium.
-
Dilute the virus stock in a serum-free medium to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
3. Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers and wash once with sterile phosphate-buffered saline (PBS).
-
In separate tubes, mix equal volumes of the diluted virus and each compound dilution. A virus control (virus with medium) and a cell control (medium only) should also be prepared.
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow for interaction.
-
Add the mixtures to the respective wells of the cell culture plate.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
4. Overlay and Incubation:
-
Aspirate the inoculum from each well.
-
Gently add a semi-solid overlay medium (e.g., containing 0.6% Avicel or low-melt agarose (B213101) in DMEM with 2% FBS) to each well.[7] The overlay restricts the spread of progeny virions to adjacent cells.
-
Incubate the plates at the optimal temperature for the specific virus (e.g., 33°C for HCoV-OC43 and HCoV-229E, 37°C for HCoV-NL63) for a period sufficient for plaque formation (typically 2-5 days).[7]
5. Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a solution such as 10% formalin for at least 30 minutes.
-
Carefully remove the overlay and staining the cell monolayer with a staining solution like 0.1% crystal violet for 15-30 minutes.[6]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques (clear zones of cell death) in each well.
6. Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
The IC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Quantification
This technique is used to quantify the amount of viral RNA or DNA in a sample, providing a measure of viral replication.[10][11][12][13][14]
1. RNA/DNA Extraction:
-
Collect samples such as cell culture supernatants or infected cell lysates.
-
Extract total RNA or DNA using a commercially available viral RNA/DNA extraction kit according to the manufacturer's instructions.
2. Reverse Transcription (for RNA viruses):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and specific or random primers. This can be done as a separate step (two-step qRT-PCR) or combined with the PCR step (one-step qRT-PCR).
3. qPCR Reaction Setup:
-
On ice, prepare a master mix for each target gene (viral and a reference host gene for normalization). The master mix typically contains:
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based system like TaqMan).
-
Forward and reverse primers specific to the viral gene of interest.
-
Nuclease-free water.
-
-
Pipette the master mix into the wells of a qPCR plate.
-
Add the cDNA or DNA template to the respective wells. Include no-template controls (NTCs) to check for contamination.
4. qPCR Amplification and Data Acquisition:
-
Place the qPCR plate in a real-time PCR machine.
-
Set up the thermocycling program, which typically includes:
-
An initial denaturation step (e.g., 95°C for 1-3 minutes).
-
40 cycles of amplification:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 30-60 seconds).
-
-
A melt curve analysis at the end (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
The instrument software will monitor the fluorescence signal at each cycle.
5. Data Analysis:
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Absolute Quantification: A standard curve is generated using serial dilutions of a plasmid containing the target viral sequence with a known copy number. The viral copy number in the samples is then calculated by interpolating their Ct values on the standard curve.[10]
-
Relative Quantification: The change in viral gene expression relative to a control group (e.g., untreated infected cells) is calculated using the ΔΔCt method, after normalizing to a reference host gene.[10]
Western Blot Analysis for Viral Protein Detection
Western blotting is employed to detect and quantify specific viral proteins in infected cell lysates, providing insights into the effect of a compound on viral protein expression.[15][16][17][18][19]
1. Sample Preparation:
-
Lyse infected cells treated with the diterpenoid compound (and untreated controls) in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples into the wells of a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.
-
Run the gel electrophoresis to separate the proteins based on their molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) using an electroblotting apparatus.
4. Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the viral protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three to five times with TBST for 5 minutes each.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase [HRP]) or a fluorophore, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection:
-
For HRP-conjugated antibodies, add a chemiluminescent substrate and capture the signal using an imaging system or X-ray film.
-
For fluorophore-conjugated antibodies, visualize the signal using a fluorescent imaging system.
7. Data Analysis:
-
The intensity of the bands corresponding to the target viral protein can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Signaling Pathways and Mechanistic Insights
Rabdosia diterpenoids, particularly Oridonin, have been shown to modulate key signaling pathways that are often hijacked by viruses for their replication and propagation. Understanding these interactions is crucial for elucidating their antiviral mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory and immune response and is frequently manipulated by viruses. Oridonin has been shown to inhibit the NF-κB signaling pathway, which may contribute to its antiviral effects by dampening virus-induced inflammation and potentially interfering with viral replication processes that are dependent on NF-κB activation.[1][15][20]
References
- 1. Diterpenoids of Rabdosia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin exhibits potent anti-Coxsackievirus B3 activity and protects against viral myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits SARS-CoV-2 replication by targeting viral proteinase and polymerase [virosin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oridonin inhibits SARS-CoV-2 replication by targeting viral proteinase and polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of Innate Immune Signaling Pathways by Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of influenza virus-induced NF-kappaB and Raf/MEK/ERK activation can reduce both virus titers and cytokine expression simultaneously in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Rabdoternin F from Rabdosia ternifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabdoternin F is an ent-kaurane diterpenoid isolated from the medicinal plant Rabdosia ternifolia. Diterpenoids from the Rabdosia genus are known for their diverse biological activities, including cytotoxic and anti-inflammatory properties. This document provides detailed protocols for the isolation and purification of this compound, along with data on its biological activity. These methods are intended to serve as a guide for researchers interested in obtaining pure this compound for further pharmacological and drug development studies.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155977-87-0 | [1] |
| Compound Type | Diterpenoid | [1] |
| Physical Description | Crystalline solid | [1] |
| Source | Dried leaves of Rabdosia ternifolia | [1] |
| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Experimental Protocols
The isolation and purification of this compound from Rabdosia ternifolia involves a multi-step process including extraction and chromatography. Below are detailed protocols for each stage.
Protocol 1: Extraction of Crude Diterpenoids
This protocol describes the initial extraction of the crude mixture of diterpenoids from the dried leaves of Rabdosia ternifolia.
Materials and Reagents:
-
Dried and powdered leaves of Rabdosia ternifolia
-
95% Ethanol (B145695) (EtOH)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate 1 kg of dried, powdered leaves of Rabdosia ternifolia with 10 liters of 95% ethanol at room temperature for 72 hours.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the crude extracts from all three extractions.
Protocol 2: Fractionation and Purification by Column Chromatography
This protocol outlines the separation of this compound from the crude extract using a combination of silica (B1680970) gel and reversed-phase column chromatography. This is a generalized approach for ent-kaurane diterpenoids.
Materials and Reagents:
-
Crude ethanol extract from Protocol 1
-
Silica gel (200-300 mesh)
-
Reversed-phase C18 silica gel
-
Glass column for chromatography
-
Solvents: n-hexane, ethyl acetate (EtOAc), chloroform (CHCl₃), methanol (B129727) (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
UV lamp for visualization
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column by packing a glass column with a slurry of silica gel in n-hexane.
-
Dissolve the crude ethanol extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Collect fractions of 50 mL each and monitor the separation by TLC.
-
Pool fractions containing compounds with similar Rf values. Fractions containing this compound are identified by comparison with a standard, if available, or by further analytical methods.
Step 2: Reversed-Phase C18 Column Chromatography
-
Take the pooled fractions from the silica gel column that are enriched with this compound and concentrate them.
-
Prepare a reversed-phase C18 silica gel column, conditioning it with methanol followed by the initial mobile phase.
-
Dissolve the enriched fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of methanol and water, starting with a higher water concentration and gradually increasing the methanol concentration.
-
Collect fractions and monitor by TLC or HPLC.
-
Pool the fractions containing pure this compound.
Step 3: Final Purification by Preparative HPLC (Optional)
-
For obtaining high-purity this compound, the pooled fractions from the C18 column can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Use a suitable C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Biological Activity Data
This compound has been shown to exhibit cytotoxic activity against human lung cancer cells.
| Cell Line | Activity | IC₅₀ Value (µM) | Reference |
| A549 (Human Lung Carcinoma) | Cytotoxic | 18.1 | [2] |
Proposed Signaling Pathway for Cytotoxic Activity
While the specific signaling pathway for this compound is not yet fully elucidated, based on studies of the closely related compound Rabdoternin E, a proposed mechanism of action involves the induction of apoptosis and ferroptosis through the ROS/p38 MAPK/JNK signaling pathway in cancer cells.[2]
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful isolation and purification of this compound from Rabdosia ternifolia. The provided data on its cytotoxic activity highlights its potential as a candidate for further investigation in cancer research and drug development. The proposed signaling pathway offers a starting point for mechanistic studies into its mode of action. These application notes are intended to facilitate research efforts aimed at exploring the therapeutic potential of this natural product.
References
Application Note: Determination of Rabdoternin F by High-Performance Liquid Chromatography
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Rabdoternin F, a diterpenoid compound. Due to the limited availability of specific analytical methods for this compound, this protocol is based on established methods for the analysis of similar diterpenoids isolated from Rabdosia species, such as oridonin (B1677485) and ponicidin. The proposed method utilizes a reversed-phase C18 column with a gradient elution of methanol (B129727) and water, and UV detection. This document provides a detailed experimental protocol, system suitability parameters, and a workflow diagram to guide researchers, scientists, and drug development professionals in the analysis of this compound.
Introduction
This compound is a diterpenoid of interest, typically isolated from plants of the Rabdosia genus. Diterpenoids from this genus have been reported to possess various biological activities, making their accurate quantification crucial for research and drug development purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such phytochemicals in complex mixtures like plant extracts. This application note outlines a reliable and reproducible HPLC method suitable for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and water.
-
Reference Standard: Purified this compound (purity ≥98%).
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (tentative, requires verification with standard) |
| Injection Volume | 10 µL |
Note: The detection wavelength is a proposed starting point based on the typical UV absorbance of similar diterpenoids. It is highly recommended to determine the UV absorption maximum (λmax) of a pure this compound standard to optimize this parameter.
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried and powdered plant material containing this compound. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Presentation
System Suitability
The performance of the HPLC system should be verified by assessing the system suitability parameters using a standard solution. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Calibration Curve
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (R²).
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| Correlation Coefficient (R²) | ≥ 0.999 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in developing the HPLC method based on the properties of analogous compounds.
Caption: Logical diagram for HPLC method development for this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the determination of this compound. The protocol is grounded in established analytical techniques for similar compounds and offers a solid starting point for method development and validation. Researchers are encouraged to optimize the parameters, particularly the detection wavelength, using a pure standard of this compound to ensure the accuracy and reliability of their results.
Application Notes and Protocols for the Quantification of Rabdoternin F in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabdoternin F, an ent-kaurane diterpenoid, is a phytochemical found in plants of the Rabdosia genus, notably Rabdosia ternifolia. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic activities against various cancer cell lines. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and furthering pharmacological research and drug development endeavors.
These application notes provide a comprehensive overview of the methodologies for the extraction and quantification of this compound from plant materials. The protocols detailed below are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), and are designed to be adaptable for research and quality control laboratories.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the biological activity of this compound. It is important to note that specific quantitative data on the concentration of this compound in various Rabdosia species extracts is not extensively available in the public domain and represents a key area for future research.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | 18.1 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is adapted from a method developed for the extraction of diterpenoids from Rabdosia rubescens and can be optimized for Rabdosia ternifolia or other plant sources of this compound.[2]
Objective: To efficiently extract this compound and other diterpenoids from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Rabdosia ternifolia)
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh accurately a specific amount of the powdered plant material (e.g., 1.0 g).
-
Transfer the powder to a suitable flask.
-
Add a defined volume of methanol (e.g., 25 mL) to the flask.
-
Perform ultrasonication for a specified duration (e.g., 50 minutes) at a controlled temperature (e.g., 50°C) to enhance extraction efficiency.[2]
-
After ultrasonication, centrifuge the mixture to pellet the plant debris.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
The resulting filtered extract is now ready for HPLC analysis. For concentration studies, the solvent can be removed under reduced pressure using a rotary evaporator.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method validation is crucial for ensuring accurate and reliable results.
Objective: To separate and quantify this compound in a plant extract.
Instrumentation and Conditions (Adaptable):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for diterpenoid analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.5% acetic acid) and an organic phase (e.g., acetonitrile) is often effective.[2] The specific gradient program will need to be optimized for the best separation of this compound from other components in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Diterpenoids generally show UV absorbance around 220-240 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum. A wavelength of 220 nm has been used for the analysis of similar compounds.[2]
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts.
-
Sample Preparation: Use the filtered plant extract obtained from the extraction protocol. If necessary, dilute the extract with the mobile phase to bring the concentration of this compound within the calibration range.
-
Chromatographic Analysis:
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared plant extract samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound. The retention time of this compound in the sample should match that of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the original plant material, expressed as mg/g of the dried plant.
-
Method Validation: For reliable quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A linear relationship between concentration and peak area should be established (correlation coefficient r² > 0.999).[1]
-
Precision: Evaluated by repeatedly injecting the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 2-3%.[1]
-
Accuracy: Determined by performing recovery studies, where a known amount of this compound standard is added to a sample matrix and the recovery is calculated. Recovery values are generally expected to be within 95-105%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components in the sample matrix.
Table 2: HPLC Method Validation Parameters (Example)
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95% - 105% |
| Specificity | No interference at the retention time of this compound |
Visualizations
Caption: Experimental workflow for the extraction and HPLC quantification of this compound.
Caption: Hypothetical signaling cascade of this compound-induced cytotoxicity in cancer cells.
References
Application Notes and Protocols for Cell-based Assays to Determine Rabdoternin F Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabdoternin F is an ent-kaurane diterpenoid, a class of natural compounds that has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using standard cell-based assays. The described methods are essential for determining the compound's potency (IC50), mechanism of cell death, and potential as an anticancer agent.
Mechanism of Action
The cytotoxic activity of ent-kaurane diterpenoids, including this compound, is primarily attributed to the induction of oxidative stress. These compounds are known to increase the intracellular levels of reactive oxygen species (ROS). This accumulation of ROS can disrupt cellular homeostasis and trigger programmed cell death pathways, including apoptosis and ferroptosis. A key mechanism involves the depletion of glutathione (B108866) (GSH) and the inhibition of antioxidant enzymes such as peroxiredoxins, leading to overwhelming oxidative damage and subsequent cell demise.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following table summarizes the known IC50 value for this compound in a human lung carcinoma cell line and provides a template for presenting data from other cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 18.1[1] |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HeLa | Cervical Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
Note: The IC50 values for MCF-7, HeLa, and HepG2 cells should be determined experimentally using the protocols outlined below.
Key Experimental Protocols
Herein, we provide detailed protocols for three fundamental cell-based assays to characterize the cytotoxic effects of this compound.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3]
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range for ent-kaurane diterpenoids is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5][6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[5] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
PBS, pH 7.4
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data analysis will quadrant the cell population into:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
DCFH-DA Assay for Intracellular ROS Measurement
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7][8][9][10][11] DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][8]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (phenol red-free medium is recommended for fluorescence assays)
-
PBS, pH 7.4
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 10,000-20,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
DCFH-DA Loading:
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of medium containing various concentrations of this compound to the wells.
-
Include a vehicle control and a positive control (e.g., H₂O₂).
-
-
Fluorescence Measurement:
-
Incubate the plate for the desired time period (e.g., 1, 2, 4 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS generation.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. kumc.edu [kumc.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 11. bioquochem.com [bioquochem.com]
In Vitro Experimental Design for Rabdoternin F Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabdoternin F is an ent-kaurane diterpenoid that has demonstrated significant anti-proliferative activity against various cancer cell lines. Preliminary studies have shown that this compound inhibits the growth of A549 human lung adenocarcinoma cells with an IC50 value of 18.1 µM. The broader class of ent-kaurane diterpenoids is known to exert anticancer effects through the induction of apoptosis, cell cycle arrest, and, in some cases, ferroptosis, often mediated by an increase in intracellular reactive oxygen species (ROS).
These application notes provide a comprehensive in vitro experimental design to elucidate the mechanism of action of this compound in cancer cells. The protocols detailed below are designed to be robust and reproducible for researchers in the fields of oncology and drug development.
Postulated Mechanism of Action
Based on the known activities of related ent-kaurane diterpenoids, it is hypothesized that this compound exerts its anticancer effects by inducing oxidative stress, leading to programmed cell death (apoptosis and potentially ferroptosis) and inhibition of cell cycle progression. The experimental workflow is designed to test this hypothesis by systematically evaluating the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound, and to investigate the role of ROS in mediating these activities.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the in vitro investigation of this compound.
Caption: Experimental workflow for this compound studies.
Data Presentation
Table 1: Cytotoxicity of this compound and Other Ent-Kaurane Diterpenoids on A549 Cells
| Compound | IC50 (µM) after 48h Incubation |
| This compound | 18.1 |
| Oridonin | 17.2 |
| Compound X (example) | 11.2 ± 0.9 |
| Compound Y (example) | 25.4 ± 2.1 |
| Cisplatin (Positive Control) | 8.5 ± 0.7 |
Table 2: Effect of an Exemplary Ent-Kaurane Diterpenoid on Apoptosis in A549 Cells (24h)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Exemplary Diterpenoid (10 µM) | 15.7 ± 1.2 | 8.3 ± 0.9 |
| Exemplary Diterpenoid (20 µM) | 35.2 ± 2.5 | 15.6 ± 1.8 |
| Cisplatin (10 µM) | 28.9 ± 2.1 | 12.4 ± 1.5 |
Table 3: Cell Cycle Distribution of A549 Cells Treated with an Exemplary Ent-Kaurane Diterpenoid (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.4 ± 3.1 | 28.7 ± 2.2 | 15.9 ± 1.5 |
| Exemplary Diterpenoid (10 µM) | 50.1 ± 2.8 | 38.5 ± 2.5 | 11.4 ± 1.1 |
| Exemplary Diterpenoid (20 µM) | 42.3 ± 3.5 | 45.8 ± 3.1 | 11.9 ± 1.3 |
| Nocodazole (Positive Control) | 10.2 ± 1.1 | 15.3 ± 1.4 | 74.5 ± 4.2 |
Table 4: Intracellular ROS Levels in A549 Cells Treated with an Exemplary Ent-Kaurane Diterpenoid (6h)
| Treatment | Relative Fluorescence Intensity (% of Control) |
| Control (Vehicle) | 100 ± 5.2 |
| Exemplary Diterpenoid (10 µM) | 185.4 ± 12.3 |
| Exemplary Diterpenoid (20 µM) | 295.1 ± 20.8 |
| Rosup (Positive Control) | 450.7 ± 35.6 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on A549 cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
A549 human lung adenocarcinoma cell line
-
This compound (dissolved in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around its IC50 value for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. FITC fluorescence (early apoptosis) is detected in the FL1 channel and PI fluorescence (late apoptosis/necrosis) in the FL2 or FL3 channel.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
A549 cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at different concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of intracellular ROS induced by this compound.
Materials:
-
A549 cells
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free DMEM
-
6-well plates or black 96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed A549 cells in 6-well plates or a black 96-well plate at an appropriate density and allow them to attach overnight.
-
Wash the cells with serum-free DMEM.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Treat the cells with different concentrations of this compound in serum-free DMEM for a specified time (e.g., 1, 3, 6 hours).
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
-
The relative ROS level is expressed as a percentage of the fluorescence intensity of the control cells.
Signaling Pathway Diagrams
ROS-Mediated Apoptosis Signaling Pathway
The following diagram illustrates the potential signaling cascade initiated by this compound-induced ROS, leading to apoptosis.
Caption: ROS-mediated intrinsic apoptosis pathway.
Potential Ferroptosis Induction Pathway
This diagram outlines a possible mechanism by which this compound could induce ferroptosis through the generation of ROS and inhibition of the cellular antioxidant system.
Caption: Potential ferroptosis induction by this compound.
Application Notes and Protocols for Evaluating the Efficacy of H2 Receptor Antagonists in Animal Models
A Note on "Rabdoternin F": Initial literature searches did not yield specific information on a compound named "this compound." The following application notes and protocols are based on the well-established research on histamine (B1213489) H2 receptor antagonists, such as Ranitidine (B14927) and its analogs. These protocols can be adapted for evaluating new chemical entities with suspected H2 receptor antagonist activity.
Introduction
Histamine H2 receptor antagonists are a class of drugs that decrease the production of stomach acid. They are commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] The primary mechanism of action involves the competitive and reversible inhibition of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This action reduces the secretion of gastric acid, leading to a less acidic environment in the stomach.[3] Beyond their gastrointestinal effects, some analogs of H2 receptor antagonists have been investigated for their potential to improve cognitive function.[4][5]
These application notes provide detailed protocols for evaluating the efficacy of H2 receptor antagonists in both gastrointestinal and neurological animal models.
Signaling Pathway of H2 Receptor Antagonists
The following diagram illustrates the mechanism of action of H2 receptor antagonists in reducing gastric acid secretion.
References
- 1. Ranitidine - Wikipedia [en.wikipedia.org]
- 2. Ranitidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
- 4. The prototypical ranitidine analog JWS-USC-75-IX improves information processing and cognitive function in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Prototypical Ranitidine Analog JWS-USC-75-IX Improves Information Processing and Cognitive Function in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compound Derivatives and Structure-Activity Relationship Studies
Disclaimer: Initial searches for "Rabdoternin F" did not yield specific information regarding its synthesis, derivatives, or structure-activity relationships. The following Application Notes and Protocols provide a generalized framework for the synthesis of natural product derivatives for the purpose of structure-activity relationship (SAR) studies, drawing upon established methodologies for other classes of bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a bioactive molecule, researchers can explore the structure-activity relationship (SAR), identifying key pharmacophores and optimizing for potency, selectivity, and pharmacokinetic properties. This document outlines the general procedures for synthesizing derivatives of a hypothetical natural product lead and evaluating their biological activity to establish a robust SAR profile.
General Synthetic Strategies for Derivative Synthesis
The choice of synthetic strategy depends on the functional groups present in the lead compound. Common derivatization approaches include:
-
Acylation/Esterification: Modification of hydroxyl or amino groups.
-
Alkylation/Etherification: Modification of hydroxyl groups.
-
Amide Coupling: Modification of carboxylic acid or amino groups.
-
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): Formation of new carbon-carbon bonds to introduce diverse substituents.
-
Click Chemistry: Efficient and specific ligation of molecular fragments.
These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of steric, electronic, and hydrophobic interactions with the biological target.
Experimental Protocols
General Protocol for Acylation of a Hydroxyl Group
This protocol describes a typical procedure for the acylation of a hydroxyl group on a lead compound using an acid chloride.
Materials:
-
Lead compound with a hydroxyl group
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or pyridine (B92270) as a base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the lead compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified derivative by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
General Protocol for Suzuki Cross-Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group to a lead compound bearing a halide or triflate.
Materials:
-
Halogenated or triflated lead compound
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water (for aqueous base)
-
Ethyl acetate
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the halogenated lead compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Degas the solvent by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel. If using an aqueous base, add the required amount of water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified derivative by spectroscopic methods.
Data Presentation for Structure-Activity Relationship Studies
Quantitative data from biological assays should be summarized in a clear and concise table to facilitate the comparison of derivatives and the elucidation of SAR.
Table 1: In Vitro Anticancer Activity of Hypothetical Compound X Derivatives
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |
| X (Lead) | -OH | -H | 15.2 ± 1.8 | 25.6 ± 2.5 |
| X-01 | -OCH₃ | -H | 12.5 ± 1.1 | 20.1 ± 1.9 |
| X-02 | -OAc | -H | 8.7 ± 0.9 | 14.3 ± 1.5 |
| X-03 | -OH | -Br | 5.1 ± 0.5 | 9.8 ± 1.0 |
| X-04 | -OH | -Phenyl | 22.4 ± 2.1 | 35.7 ± 3.1 |
| X-05 | -OCH₃ | -Br | 3.2 ± 0.4 | 6.5 ± 0.7 |
IC₅₀ values are presented as the mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Diagrams are crucial for illustrating experimental workflows and signaling pathways. The following are examples created using the DOT language.
Caption: General workflow for synthesis and biological screening of derivatives.
Caption: Hypothetical signaling pathway inhibited by a synthesized derivative.
Conclusion
The systematic synthesis and evaluation of derivatives are essential for the development of new therapeutic agents. The protocols and guidelines presented here offer a general framework for conducting SAR studies on bioactive lead compounds. By employing these methodologies, researchers can effectively navigate the iterative process of drug design and optimization.
Application Notes and Protocols: Formulation of Rabdoternin F for In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabdoternin F is a promising natural compound with significant therapeutic potential. However, its clinical translation is hampered by poor aqueous solubility, leading to low and erratic bioavailability.[1][2][3] This limitation necessitates the development of advanced formulation strategies to enhance its in vivo delivery.[4][5][6] These application notes provide a detailed overview and experimental protocols for the formulation of this compound using a lipid-based nanoparticle approach, specifically focusing on the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs). This strategy aims to improve the solubility, stability, and in vivo performance of this compound.[7]
Therapeutic Rationale: The enhanced delivery of this compound is crucial for achieving therapeutic concentrations at the target site, thereby maximizing its efficacy and minimizing potential side effects.
Materials and Methods
Materials
| Material | Supplier | Grade |
| This compound | (Specify Source) | >98% Purity |
| Glyceryl monostearate (GMS) | Sigma-Aldrich | Pharmaceutical |
| Poloxamer 188 | Sigma-Aldrich | Pharmaceutical |
| Soy lecithin (B1663433) | Avanti Polar Lipids | High Purity |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | HPLC Grade |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 |
| Deionized water | Millipore | Type I |
| Cell Culture Medium (e.g., DMEM) | Gibco | High Glucose |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |
| Cancer Cell Line (e.g., MCF-7) | ATCC | --- |
| Balb/c mice (6-8 weeks old) | Charles River | --- |
Equipment
| Equipment | Manufacturer | Model |
| High-shear homogenizer | IKA | T 25 digital ULTRA-TURRAX® |
| Probe sonicator | Qsonica | Q700 |
| Dynamic Light Scattering (DLS) | Malvern Panalytical | Zetasizer Nano ZS |
| Transmission Electron Microscope (TEM) | JEOL | JEM-1400 |
| High-Performance Liquid Chromatography (HPLC) | Agilent | 1260 Infinity II |
| Lyophilizer | Labconco | FreeZone |
| Cell culture incubator | Thermo Fisher Scientific | Heracell VIOS 160i |
| Inverted microscope | Olympus | CKX53 |
| Plate reader | BioTek | Synergy H1 |
| Animal handling and dosing equipment | (Specify) | --- |
| In vivo imaging system | PerkinElmer | IVIS Spectrum |
Experimental Protocols
Formulation of this compound-loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Protocol:
-
Preparation of Lipid Phase:
-
Melt glyceryl monostearate (GMS) by heating it to 70-80°C.
-
Dissolve this compound and soy lecithin in a minimal amount of dichloromethane (DCM).
-
Add the this compound/lecithin solution to the molten GMS and stir until a clear, uniform lipid phase is obtained.
-
Evaporate the DCM under a gentle stream of nitrogen.
-
-
Preparation of Aqueous Phase:
-
Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase (70-80°C).
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Immediately subject the pre-emulsion to probe sonication for 10 minutes (5 seconds on, 2 seconds off cycle) in an ice bath to prevent overheating and lipid degradation. This will reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the SLNs.
-
-
Purification and Storage:
-
Centrifuge the SLN dispersion at a low speed (e.g., 3,000 rpm for 10 minutes) to remove any aggregates.
-
For long-term storage, the SLN dispersion can be lyophilized with a suitable cryoprotectant (e.g., 5% w/v trehalose).
-
Store the lyophilized powder or the aqueous dispersion at 4°C.
-
Diagram: Workflow for SLN Formulation
References
- 1. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unveiling the Anti-Inflammatory Potential of Rabdoternin F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide with detailed application notes and experimental protocols for assessing the potential anti-inflammatory effects of Rabdoternin F, a diterpenoid compound. Given the current lack of specific data on the bioactivity of this compound in inflammatory processes, this guide furnishes established methodologies for the initial screening and mechanistic evaluation of a novel compound in this context. The protocols outlined herein cover essential in vitro and in vivo assays to determine its efficacy and mechanism of action.
Key Inflammatory Signaling Pathways
Understanding the molecular pathways driving inflammation is fundamental to interpreting experimental outcomes. Two of the most critical signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are primary targets for many anti-inflammatory therapeutics.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a multitude of pro-inflammatory genes, including those for cytokines and chemokines.[1] Its activation can be initiated by a variety of stimuli, such as the pro-inflammatory cytokines TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades are crucial for transducing extracellular signals to intracellular targets, thereby regulating a wide array of cellular processes including inflammation, cell proliferation, and apoptosis.[1] The three principal MAPK families implicated in inflammation are ERK, JNK, and p38.[1]
In Vitro Assays for Anti-Inflammatory Activity
In vitro assays are instrumental for the initial screening of natural products for their pharmacological activities as they are generally cost-effective, rapid, and straightforward to perform.[2][3]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is widely used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.
Table 1: Protocol for LPS-Induced NO Production Assay
| Step | Procedure | Details |
|---|---|---|
| 1 | Cell Culture | Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. |
| 2 | Cell Seeding | Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. |
| 3 | Compound Treatment | Pre-treat the cells with various concentrations of this compound for 1 hour. |
| 4 | Inflammation Induction | Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1] |
| 5 | NO Measurement | Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent. |
| 6 | Data Analysis | Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value. |
Cyclooxygenase (COX) Enzyme Activity Assay
This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are critical in the synthesis of prostaglandins, potent mediators of inflammation.[1][4]
Table 2: Protocol for COX Enzyme Activity Assay
| Step | Procedure | Details |
|---|---|---|
| 1 | Reagent Preparation | Prepare the reaction buffer, heme, and arachidonic acid substrate as per the assay kit instructions.[1] |
| 2 | Enzyme Reaction | In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.[1] |
| 3 | Compound Addition | Add various concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., indomethacin). |
| 4 | Incubation | Incubate the plate for 10 minutes at 37°C.[1] |
| 5 | Substrate Addition | Initiate the reaction by adding arachidonic acid. |
| 6 | Reaction Termination | After a 2-minute incubation, stop the reaction by adding a stopping solution.[1] |
| 7 | Detection | Measure the product formation using a colorimetric or fluorometric plate reader.[1] |
| 8 | Data Analysis | Calculate the percentage of COX inhibition and determine the IC₅₀ values for both enzymes to assess potency and selectivity.[1] |
Inhibition of Protein Denaturation Assay
Protein denaturation is a hallmark of inflammation.[3] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin.[5][6]
Table 3: Protocol for Inhibition of Protein Denaturation Assay
| Step | Procedure | Details |
|---|---|---|
| 1 | Reaction Mixture | Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound. |
| 2 | Incubation | Incubate the mixture at 37°C for 15 minutes. |
| 3 | Heating | Heat the mixture at 70°C for 5 minutes. |
| 4 | Cooling | Allow the mixture to cool to room temperature. |
| 5 | Absorbance Measurement | Measure the absorbance of the solution at 660 nm. |
| 6 | Data Analysis | Calculate the percentage inhibition of protein denaturation using a standard drug (e.g., diclofenac (B195802) sodium) as a positive control.[6] |
In Vivo Models for Anti-Inflammatory Activity
In vivo models are crucial for studying inflammation within a living organism, providing insights into the complex biological responses.
Carrageenan-Induced Paw Edema in Rats
This is a well-established and highly reproducible model for evaluating the anti-inflammatory effects of compounds on acute inflammation.[6]
Table 4: Protocol for Carrageenan-Induced Paw Edema
| Step | Procedure | Details |
|---|---|---|
| 1 | Animal Selection | Use healthy adult Wistar rats (150-200g). |
| 2 | Grouping | Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (various doses). |
| 3 | Baseline Measurement | Measure the initial volume of the left hind paw of each animal using a plethysmometer.[1] |
| 4 | Compound Administration | Administer this compound or the control substances orally or intraperitoneally. |
| 5 | Induction of Edema | One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw.[1] |
| 6 | Paw Volume Measurement | Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1] |
| 7 | Data Analysis | Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. |
Data Presentation
All quantitative data should be summarized in clearly structured tables for straightforward comparison of results across different concentrations of this compound and controls.
Table 5: Example Data Summary for In Vitro Assays
| Assay | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|---|
| NO Production | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| COX-1 Activity | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| COX-2 Activity | 1 | ||
| 10 | |||
| 50 |
| | 100 | | |
Table 6: Example Data Summary for In Vivo Assay (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Edema Inhibition at 3h |
|---|---|---|---|
| Vehicle Control | - | - | |
| Positive Control | - | ||
| This compound | 10 | ||
| 50 |
| | 100 | | |
Conclusion
The protocols detailed in this document provide a robust framework for the initial assessment of the anti-inflammatory properties of this compound. By systematically employing these in vitro and in vivo models, researchers can effectively screen for activity, elucidate potential mechanisms of action through key inflammatory pathways, and gather essential data to support further pre-clinical development. The structured approach to data presentation will facilitate clear interpretation and comparison of the compound's efficacy.
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. Biologics for Targeting Inflammatory Cytokines, Clinical Uses, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone suppresses MAPK signalling pathway to reverse epithelial-mesenchymal transition and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Molecular Mechanisms of Rabdoternin F: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework and detailed experimental protocols for investigating the mechanism of action of Rabdoternin F, a natural ent-kauranoid diterpenoid. The methodologies outlined herein are designed to facilitate a thorough understanding of its cellular and molecular targets, paving the way for its potential development as a therapeutic agent.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the family of ent-kauranoid diterpenoids, a class of natural products known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on this compound are limited, research on structurally similar compounds, such as Rabdoternin E, suggests a potential mechanism involving the induction of programmed cell death in cancer cells. For instance, Rabdoternin E has been shown to induce apoptosis and ferroptosis in A549 lung cancer cells through the ROS/p38 MAPK/JNK signaling pathway[1]. Given the structural similarity, it is plausible that this compound may exert its biological effects through related molecular pathways.
This document outlines a systematic approach to unravel the mechanism of action of this compound, starting from initial cell-based screening to in-depth signaling pathway analysis and target identification.
Overall Experimental Workflow
A multi-pronged approach is recommended to comprehensively elucidate the mechanism of action of this compound. The workflow is designed to systematically narrow down the potential molecular targets and signaling pathways involved.
Caption: A stepwise experimental workflow for investigating the mechanism of action of this compound.
Phase 1: Cellular Effects Profiling
The initial phase focuses on characterizing the phenotypic effects of this compound on cancer cells.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of this compound and to establish a dose-response relationship.
Table 1: Quantitative Data from Cell Viability and Proliferation Assays
| Cell Line | Assay | This compound Concentration (µM) | Endpoint | Result (e.g., % Inhibition, IC50) |
| A549 | MTT | 0, 5, 10, 20, 40, 80 | Cell Viability | IC50 = X µM |
| HeLa | SRB | 0, 5, 10, 20, 40, 80 | Cell Proliferation | IC50 = Y µM |
| MCF-7 | BrdU | 0, 10, 20, 40 | DNA Synthesis | Z% inhibition at 40 µM |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis and Cell Death Analysis
These experiments aim to determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Phase 2: Signaling Pathway Deconvolution
This phase focuses on identifying the molecular pathways modulated by this compound. Based on the findings for Rabdoternin E, the initial focus should be on apoptosis-related and stress-activated pathways.
Western Blot Analysis
This technique is used to investigate the effect of this compound on the expression and activation of key signaling proteins.
Table 2: Protein Expression Changes in Response to this compound
| Protein | Function | Expected Change with this compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Apoptosis marker | Increase |
| p-p38 MAPK | Stress-activated kinase | Increase |
| p-JNK | Stress-activated kinase | Increase |
Protocol 3: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) and Mitochondrial Function
Given that many natural products induce apoptosis via ROS generation and mitochondrial dysfunction, these assays are crucial.
Protocol 4: Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with this compound for various time points.
-
Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Potential Signaling Pathway of this compound
Based on the available literature for related compounds and the proposed experimental plan, a hypothetical signaling pathway for this compound can be visualized.
Caption: Hypothetical signaling cascade initiated by this compound.
Phase 3: Target Identification and Validation
Identifying the direct molecular target(s) of this compound is the ultimate goal for understanding its mechanism of action.
In Silico Target Prediction
Computational approaches can provide initial clues about potential protein targets.
Protocol 5: Molecular Docking
-
Ligand and Target Preparation: Obtain the 3D structure of this compound and a library of potential protein targets (e.g., from the Protein Data Bank).
-
Docking Simulation: Use software like AutoDock or Schrödinger to perform molecular docking simulations to predict the binding affinity and mode of interaction between this compound and the target proteins.
-
Analysis: Analyze the docking scores and binding poses to identify high-probability targets.
Experimental Target Identification
These methods aim to experimentally identify the cellular binding partners of this compound.
Protocol 6: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysis: Prepare a total cell lysate.
-
Compound Incubation: Incubate the lysate with this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease like pronase. The binding of this compound is expected to stabilize its target protein, making it less susceptible to digestion.
-
SDS-PAGE and Staining: Analyze the digestion products by SDS-PAGE and Coomassie blue or silver staining.
-
Mass Spectrometry: Excise the protected protein band and identify it using mass spectrometry.
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the comprehensive investigation of the mechanism of action of this compound. By combining cell-based assays, signaling pathway analysis, and target identification strategies, researchers can gain valuable insights into the therapeutic potential of this natural product. The elucidation of its molecular mechanism will be instrumental in guiding its future development as a novel therapeutic agent.
References
Rabdoternin F: A Potential Chemical Probe for Investigating Cell Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rabdoternin F is an ent-kaurane diterpenoid, a class of natural products known for a wide range of biological activities. While research on this compound is in its nascent stages, its structural similarity to other bioactive diterpenoids suggests its potential as a chemical probe to explore various cell signaling pathways. Preliminary studies have indicated that some related compounds, such as Rabdoternin E, are involved in modulating cellular processes like apoptosis and reactive oxygen species (ROS) production in cancer cells. Although this compound itself has been reported to exhibit weak inhibitory activity against certain cancer cell lines, this does not preclude its utility as a specific modulator of a particular signaling node. This document provides a comprehensive guide for researchers interested in utilizing this compound as a chemical probe in cell signaling studies. It includes potential applications, detailed experimental protocols, and data presentation guidelines.
Potential Applications in Cell Signaling Research
Based on the known activities of related ent-kaurane diterpenoids, this compound could be investigated for its role in modulating several key signaling pathways, including:
-
Apoptosis and Cell Cycle Regulation: Many diterpenoids induce programmed cell death in cancer cells. This compound could be used to dissect the molecular machinery of apoptosis.
-
Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) is a critical event in many signaling cascades. Investigating the effect of this compound on ROS production can provide insights into its mechanism of action.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell proliferation, survival, and differentiation. Aberrant STAT3 signaling is implicated in various diseases, including cancer. This compound could be explored as a potential modulator of this pathway.
Data Presentation
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Modulation of STAT3 Phosphorylation by this compound
| Treatment | p-STAT3 (Tyr705) Level (Fold Change) | Total STAT3 Level (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (X µM) | Data to be determined | Data to be determined |
| Positive Control (e.g., Stattic) | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the bioactivity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the effect of this compound on ROS production using the fluorescent probe DCFH-DA.
Materials:
-
Human cancer cell lines
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate or a 6-well plate.
-
Treat the cells with this compound for the desired time.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or analyze by flow cytometry.
Protocol 4: Western Blot Analysis for STAT3 Phosphorylation
This protocol assesses the effect of this compound on the activation of the STAT3 signaling pathway.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound for the indicated times.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
To aid in the understanding of the proposed experimental workflows and signaling pathways, the following diagrams have been generated using Graphviz.
Troubleshooting & Optimization
Improving the solubility of Rabdoternin F for biological assays
Welcome to the technical support center for Rabdoternin F. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of this compound for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an ent-kaurane diterpenoid, a class of natural compounds known for their potential therapeutic properties, including anti-cancer activities. Like many other ent-kaurane diterpenoids, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can be a significant hurdle in biological assays, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended initial solvent for dissolving this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium.
Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility, typically below 0.5% for most cell lines to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Gentle Warming and Sonication: After dilution, you can try gently warming the solution (e.g., to 37°C) and using a sonicator bath for a short period to aid dissolution. However, be cautious about the thermal stability of this compound.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help to maintain the solubility of this compound.
-
Explore Alternative Formulation Strategies: If DMSO alone is insufficient, more advanced techniques may be necessary.
Troubleshooting Guide: Improving this compound Solubility
This section provides a more detailed guide to advanced techniques for enhancing the solubility of this compound.
| Issue | Recommended Solution | Data and Considerations |
| Precipitation in Aqueous Media | Cyclodextrin (B1172386) Complexation: Form an inclusion complex with a cyclodextrin derivative. | Rationale: Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, while their hydrophilic exterior improves aqueous solubility. Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). Example Data (for a similar compound): Complexation with 2-hydroxypropyl-β-cyclodextrin has been shown to significantly increase the aqueous solubility of other poorly soluble drugs. |
| Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer. | Rationale: This technique involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance dissolution rates. Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), and Poloxamers. | |
| Nanosuspension: Formulate this compound as a nanosuspension. | Rationale: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate as described by the Noyes-Whitney equation. | |
| Inconsistent Assay Results | Fresh Dilutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment to avoid potential degradation or precipitation over time. | Best Practice: Avoid repeated freeze-thaw cycles of the DMSO stock solution by aliquoting it after initial preparation. |
| Visual Inspection: Before adding the compound to your assay, visually inspect the final dilution for any signs of precipitation. | Tip: If you observe any cloudiness or particulate matter, do not proceed with the experiment and try an alternative solubilization method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Cyclodextrin Inclusion Complex (General Procedure)
-
Molar Ratio Selection: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired biological buffer or water.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Filtration/Centrifugation: Remove any undissolved this compound by filtration (using a 0.22 µm filter) or centrifugation. The clear supernatant will contain the solubilized this compound-cyclodextrin complex.
-
Quantification: Determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC).
Signaling Pathways and Experimental Workflows
This compound has been reported to exert its anti-cancer effects through the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival and proliferation, such as the STAT3 and PI3K/Akt pathways.
Stability of Rabdoternin F in different solvents and pH
Important Notice: Initial searches for "Rabdoternin F" have not yielded specific stability data. It is possible that this is a novel compound or a potential misspelling of a related diterpenoid from the Rabdosia genus, such as Rabdoternin A, B, or C, which have been isolated from Rabdosia ternifolia.
This Technical Support Center provides a generalized framework for assessing the stability of ent-kaurane diterpenoids, the class of compounds to which Rabdoternins belong. The information presented here is based on general principles of natural product chemistry and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of ent-kaurane diterpenoids like this compound can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze hydrolysis of ester groups or other pH-labile functionalities that may be present in the molecule.
-
Solvent: The polarity and protic nature of the solvent can affect solubility and reaction rates. For example, protic solvents like methanol (B129727) or water can participate in solvolysis reactions.
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.
Q2: What are common signs of this compound degradation in a stock solution?
A2: Degradation of your compound can be indicated by:
-
A noticeable change in the color or clarity of the solution.
-
The appearance of precipitates.
-
A decrease in the expected biological activity of the compound.
-
The appearance of new peaks or a decrease in the area of the parent peak when analyzed by chromatography (e.g., HPLC, LC-MS).
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: To prepare stable stock solutions, consider the following:
-
Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.
-
Prepare solutions at a high concentration to minimize the relative impact of adsorption to container surfaces.
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results between batches of this compound solution. | Compound degradation in older stock solutions. | Prepare fresh stock solutions for each set of experiments. Perform a quick purity check (e.g., by TLC or HPLC) on older stocks before use. |
| Loss of biological activity over time. | The compound is unstable under the experimental conditions (e.g., in aqueous cell culture media). | Determine the stability of the compound in the experimental medium at the relevant temperature and pH. Consider adding the compound to the experiment immediately after dilution from a stable stock. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The compound has low aqueous solubility, and the concentration in the final solution exceeds its solubility limit. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. Use a solubilizing agent if it does not interfere with the assay. |
| Appearance of multiple peaks in HPLC analysis of a freshly prepared solution. | The initial compound may not be pure, or it degrades very rapidly upon dissolution. | Verify the purity of the solid compound using a suitable analytical method. If rapid degradation is suspected, try dissolving the compound in a different, more inert solvent and analyze immediately. |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol outlines a general method for evaluating the stability of a compound like this compound in different solvents and at various pH values.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable, high-purity organic solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into the desired test solvents (e.g., phosphate-buffered saline (PBS) at pH 5, 7.4, and 9; methanol; acetonitrile; water) to a final concentration suitable for analysis (e.g., 100 µM).
-
-
Incubation:
-
Aliquot the test solutions into multiple vials for each time point.
-
Incubate the vials under controlled conditions (e.g., 25°C, 37°C) and protect from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each test condition.
-
Immediately quench any potential degradation by adding a strong solvent (e.g., cold acetonitrile) and/or freezing the sample.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial compound remaining at each time point.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: General workflow for assessing compound stability.
Technical Support Center: Overcoming Challenges in the Large-Scale Isolation of Ranitidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation and purification of Ranitidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale isolation of Ranitidine Hydrochloride?
The primary challenges in the large-scale isolation of Ranitidine Hydrochloride revolve around achieving high purity and yield, especially when dealing with crude reaction mixtures or samples containing degradation products. Key issues include the presence of unidentified impurities and the need for efficient separation techniques to isolate the target compound. The successful isolation requires robust analytical methods to monitor the purification process and ensure the final product meets the required quality standards.
Q2: Which analytical techniques are recommended for monitoring the purification of Ranitidine Hydrochloride?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purification of Ranitidine Hydrochloride.[1] Coupled with a photodiode array (PDA) detector and a mass spectrometer (MS), such as a QDa detector, it allows for both UV-based quantification and mass-directed fraction collection. This combination is crucial for identifying and isolating the target compound from a complex mixture of impurities and degradation products.
Q3: What are the key parameters to optimize during the purification process?
Optimizing the chromatographic conditions is critical for successful large-scale purification. Key parameters to consider include:
-
Column Chemistry: Selecting a column with the same chemistry for both analytical and preparative scales is important to ensure a smooth scale-up process.
-
Injection Volume: Increasing the injection volume can improve the yield of the isolated material, but it must be balanced with maintaining sufficient chromatographic resolution.
-
Flow Rate and Temperature: These parameters can be adjusted to improve separation efficiency and reduce run times.
Q4: How can I improve the recovery of Ranitidine Hydrochloride during extraction?
The choice of extraction method and solvent system significantly impacts the recovery of Ranitidine Hydrochloride. A magnetic solid-phase extraction (SPE) method using modified iron oxide nanoparticles has been shown to be effective for preconcentration and extraction from various sample matrices.[2] Optimizing parameters such as pH, the amount of modifying agent (e.g., sodium dodecyl sulfate), and extraction time is crucial for maximizing recovery.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Isolated Product | 1. Inefficient extraction from the initial matrix.2. Suboptimal chromatographic conditions.3. Loss of product during solvent evaporation or other post-purification steps. | 1. Optimize the extraction method; consider using techniques like solid-phase extraction.[2]2. Perform a loading study to determine the optimal injection volume for your preparative column.3. Ensure efficient and careful handling during post-purification processing. |
| Poor Resolution in Preparative Chromatography | 1. Overloading of the column.2. Inappropriate mobile phase composition.3. Column degradation. | 1. Reduce the injection volume or sample concentration.2. Re-optimize the gradient or isocratic conditions of the mobile phase.3. Check the column performance with a standard and replace it if necessary. |
| Presence of Impurities in the Final Product | 1. Co-elution of impurities with the target compound.2. Degradation of the product during the isolation process. | 1. Adjust the mobile phase composition or gradient to improve separation.2. Use a mass detector to trigger fraction collection for higher specificity.3. Minimize exposure to harsh conditions (e.g., high temperature, extreme pH) during purification. |
| Difficulty in Scaling Up from Analytical to Preparative HPLC | 1. Differences in column packing material between analytical and preparative columns.2. Inaccurate calculation of scaling parameters. | 1. Use columns with the same stationary phase and particle size-to-length ratio (L/dp) for both analytical and preparative scales.2. Use a scaling calculator to accurately adjust the flow rate, gradient, and injection volume. |
Experimental Protocols
Protocol 1: Analytical to Preparative Scale-Up for Ranitidine Hydrochloride Purification
This protocol outlines the steps for scaling up an analytical HPLC method to a preparative scale for the isolation of Ranitidine Hydrochloride.
1. Analytical Method Development:
-
Column: Waters XBridge Premier BEH C18 (4.6 x 50 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm and Mass Spectrometry (ESI+)
2. Preparative Method Scale-Up:
-
Column: Waters XBridge Premier BEH C18 (10 x 50 mm, 3.5 µm)
-
Scaled Flow Rate: 8 mL/min
-
Scaled Gradient: Adjust the gradient time to maintain the same separation profile.
-
Injection Volume: Start with a scaled injection volume and perform a loading study by gradually increasing the volume to maximize yield while maintaining purity.
-
Fraction Collection: Utilize a mass detector to trigger fraction collection for the target compound.
Protocol 2: Magnetic Solid-Phase Extraction (SPE) of Ranitidine Hydrochloride
This protocol describes a method for the preconcentration and extraction of Ranitidine Hydrochloride from aqueous samples using modified magnetic nanoparticles.[2]
1. Preparation of Modified Magnetic Nanoparticles:
-
Disperse Fe3O4 nanoparticles in a solution of sodium dodecyl sulfate (B86663) (SDS) to coat the nanoparticles.
2. Extraction Procedure:
-
Add the SDS-coated Fe3O4 nanoparticles to the sample solution containing Ranitidine Hydrochloride.
-
Adjust the pH of the solution to the optimal value (e.g., pH 3).[2]
-
Sonicate the mixture to facilitate the adsorption of Ranitidine Hydrochloride onto the nanoparticles.
-
Use an external magnet to separate the nanoparticles from the solution.
-
Decant the supernatant.
3. Desorption and Analysis:
-
Wash the nanoparticles with a suitable desorption solvent to elute the Ranitidine Hydrochloride.
-
Analyze the eluent using spectrophotometry at λmax = 320 nm or by HPLC.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chromatographic Purity (Post-Purification) | 96.3% - 97.5% | |
| Extraction Recovery (Magnetic SPE) | 89.0% - 103.4% | [2] |
| Limit of Detection (Magnetic SPE-Spectrophotometry) | 7.5 x 10⁻³ µg/mL | [2] |
Visualizations
Caption: Experimental workflow for the purification of Ranitidine Hydrochloride.
Caption: Mechanism of action of Ranitidine as a histamine H2 receptor antagonist.
References
Technical Support Center: Optimizing HPLC Parameters for Rabdoternin F Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rabdoternin F. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound analysis?
A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. Based on methods used for similar ent-kaurane diterpenoids, a good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water. The water is often acidified, commonly with 0.1% formic acid or phosphoric acid, to improve peak shape. Detection is typically performed using a UV detector, with a wavelength in the range of 220-230 nm, as many diterpenoids exhibit absorbance in this region.
Q2: How can I improve the resolution between this compound and other closely eluting peaks?
A2: Improving resolution can be achieved by several strategies:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: If this compound or co-eluting compounds have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.
-
Select a different column chemistry: If resolution issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl or a C30 column, which can offer different selectivity for structurally similar compounds.
Q3: What is the best way to prepare a sample of this compound for HPLC analysis?
A3: Sample preparation is critical for obtaining reliable and reproducible HPLC results. A general procedure for preparing a plant extract containing this compound would involve:
-
Extraction: Extract the dried and powdered plant material (e.g., from Rabdosia ternifolia) with a suitable organic solvent like methanol or ethanol.
-
Filtration: Filter the extract to remove particulate matter.
-
Concentration: Evaporate the solvent to obtain a crude extract.
-
Dissolution: Dissolve the extract in the initial mobile phase composition or a solvent in which this compound is freely soluble and is compatible with the mobile phase.
-
Final Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC column from blockages.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. Presence of secondary interactions. | 1. Reduce the sample concentration or injection volume. 2. Adjust the pH of the mobile phase to suppress the ionization of this compound. Adding a small amount of acid (e.g., 0.1% formic acid) is a common practice. 3. Flush the column with a strong solvent or replace the column if it is old or has been used extensively. 4. Use a column with end-capping or add a competing base to the mobile phase if tailing is due to silanol (B1196071) interactions. |
| No Peaks or Very Small Peaks | 1. Detector wavelength is not optimal. 2. Low concentration of this compound in the sample. 3. Injection issue. | 1. Determine the UV absorbance maximum of this compound and set the detector to that wavelength. For diterpenoids, this is often in the 220-230 nm range. 2. Concentrate the sample or increase the injection volume. 3. Ensure the autosampler is functioning correctly and that the injection loop is completely filled. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient. 4. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. Use a gradient mixer if available. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 4. Check the pump for leaks and ensure it is delivering a constant flow rate. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, or tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically disconnect components to identify the source of the blockage. Replace the guard column or column inlet frit if necessary. 2. Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection. 3. Check the miscibility of the mobile phase components and ensure salts are fully dissolved. |
Experimental Protocols
Example HPLC Method for this compound Separation
This protocol is a starting point and may require optimization for your specific sample and instrumentation.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase to prepare working standards of desired concentrations.
-
Sample Solution: Extract 1 g of powdered plant material with 20 mL of methanol by sonication for 30 minutes. Filter the extract and evaporate the solvent. Dissolve the residue in 10 mL of the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: A logical flow for HPLC method development for this compound.
Troubleshooting low yields in Rabdoternin F extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Rabdoternin F from Isodon ternifolius (also known as Rabdosia ternifolia). This compound is presumed to be an ent-kaurane diterpenoid, a class of compounds prevalent in the Isodon genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a natural product, likely an ent-kaurane diterpenoid. Its primary source is the plant Isodon ternifolius (also known as Rabdosia ternifolia), a perennial herb used in traditional medicine. This plant is known to produce a variety of diterpenoids, triterpenes, and flavonoids.[1][2][3][4][5][6]
Q2: What are the general steps for extracting this compound?
A2: The extraction of ent-kaurane diterpenoids like this compound typically involves the following stages:
-
Plant Material Preparation: Drying and grinding of the plant material (whole plant, leaves, or roots) to a uniform powder.
-
Solid-Liquid Extraction: Extraction of the powdered plant material with an appropriate organic solvent.
-
Solvent Partitioning: Separation of the crude extract into different fractions based on polarity to remove unwanted compounds.
-
Chromatographic Purification: Isolation of this compound from the enriched fraction using techniques like column chromatography.
-
Compound Identification: Characterization and quantification of the purified this compound using spectroscopic methods (e.g., NMR, MS) and chromatographic techniques (e.g., HPLC).
Q3: What kind of solvents are typically used for the extraction of compounds from Isodon ternifolius?
A3: Based on studies of Isodon ternifolius and related species, various solvents and solvent systems are employed for the extraction of its chemical constituents. Common choices include:
-
Methanol (B129727) or ethanol (B145695) for broad-range polarity extraction.
-
A mixture of dichloromethane (B109758) and methanol (e.g., 1:1 v/v) has been used effectively for isolating various compounds from the roots.[2]
-
Petroleum ether and acetone (B3395972) have been used for the extraction of ent-kaurane diterpenoids from related species.
The optimal solvent will depend on the specific polarity of this compound.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues that can lead to low yields of this compound during the extraction and purification process.
Problem Area 1: Low Concentration of this compound in the Crude Extract
| Question | Possible Cause | Recommended Solution |
| Is the quality of the starting plant material optimal? | - Incorrect plant species or chemotype.- Improper harvesting time (concentration of secondary metabolites can vary with seasons).- Poor storage conditions (e.g., exposure to light, heat, or moisture) leading to degradation. | - Verify the botanical identity of Isodon ternifolius.- Harvest during the season known for the highest concentration of diterpenoids.- Ensure the plant material is properly dried and stored in a cool, dark, and dry place. |
| Is the plant material preparation adequate? | - Insufficient grinding, resulting in poor solvent penetration.- Particle size is too fine, which may lead to clogging during extraction. | - Grind the dried plant material to a uniform and fine powder to increase the surface area for extraction.- Optimize the particle size to balance surface area and flow during extraction. |
| Are the extraction parameters optimized? | - Inappropriate Solvent Choice: The solvent may be too polar or non-polar to efficiently extract this compound.- Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.- Insufficient Extraction Time: The extraction duration may not be long enough to extract the majority of the compound. | - Solvent Selection: Experiment with solvents of varying polarities (e.g., ethanol, methanol, dichloromethane, ethyl acetate (B1210297), and their mixtures). A step-wise extraction from non-polar to polar solvents can also be effective.- Temperature Optimization: While slightly elevated temperatures can enhance extraction, avoid excessive heat (generally not exceeding the solvent's boiling point for extended periods) to prevent degradation.- Time Optimization: Ensure a sufficient extraction time. Performing multiple extractions on the same plant material with fresh solvent can improve yield. |
Problem Area 2: Significant Loss of this compound During Purification
| Question | Possible Cause | Recommended Solution |
| Is the solvent partitioning step causing product loss? | - Incorrect Solvent System: An unsuitable choice of solvents for liquid-liquid partitioning can lead to the loss of this compound into the wrong phase.- Emulsion Formation: The formation of an emulsion at the interface of the two solvents can trap the compound. | - Confirm Polarity: Determine the relative polarity of this compound to select the appropriate immiscible solvents for partitioning.- Break Emulsions: To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture. |
| Is the chromatographic purification method inefficient? | - Inappropriate Stationary Phase: The choice of silica (B1680970) gel, alumina, or other stationary phases may not be optimal for separating this compound.- Unsuitable Eluent System: The mobile phase may be too polar (eluting the compound too quickly with impurities) or not polar enough (leading to broad peaks and poor recovery).- Compound Degradation on Column: Some compounds are sensitive to the stationary phase (e.g., acidic silica gel). | - Stationary Phase Selection: Silica gel is a common choice for diterpenoids. Consider using reversed-phase chromatography (e.g., C18) if the compound is more suitable for it.- Eluent Optimization: Develop an optimal eluent system using Thin Layer Chromatography (TLC) before performing column chromatography. A gradient elution (gradually increasing solvent polarity) often provides better separation.- Use of Inert Stationary Phases: If degradation is suspected, consider using a more inert stationary phase like deactivated silica gel. |
Experimental Protocols
Protocol 1: General Extraction of ent-Kaurane Diterpenoids from Isodon ternifolius
-
Preparation of Plant Material: Air-dry the whole plant of Isodon ternifolius in the shade. Grind the dried material into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process two more times with fresh ethanol.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Collect each organic layer and the final aqueous layer. Evaporate the solvents to yield different fractions.
-
-
Isolation:
-
Subject the dichloromethane or ethyl acetate fraction (which are likely to contain diterpenoids) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the collected fractions by TLC.
-
Combine fractions containing the compound of interest and further purify using techniques like preparative HPLC if necessary.
-
Protocol 2: Quantification of this compound using HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer). The exact gradient will need to be optimized based on the retention time of this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by obtaining a UV spectrum of purified this compound. Diterpenoids often have chromophores that absorb in the UV range.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.
-
Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Ternifolipyrons A–J: new cytotoxic α-pyrones from Isodon ternifolius (D. Don) Kudô - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [On the constituents of Rabdosia ternifolia (D. Don) Hara: the structure of a new diterpenoid, isodonoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. Phytochemical Screening of Isodon ternifolius and Goniothalamus sesquipedalis and their Antioxidant Properties – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing the Bioavailability of Ent-kauranoid Diterpenoids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of ent-kauranoid diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of ent-kauranoid diterpenoids?
A1: The low oral bioavailability of many ent-kauranoid diterpenoids, such as oridonin (B1677485), is primarily due to two main factors:
-
Poor Aqueous Solubility: These compounds are often highly lipophilic and have low solubility in water. This limits their dissolution in the gastrointestinal (GI) tract, which is a critical step for absorption.[1][2][3]
-
First-Pass Metabolism: After absorption from the gut, they are transported to the liver via the portal vein where they can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.[4] This significantly reduces the amount of active compound available.
Q2: What are the most promising strategies to improve the oral bioavailability of ent-kauranoid diterpenoids?
A2: Several formulation strategies have shown significant success in enhancing the oral bioavailability of these compounds:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix in an amorphous state. The amorphous form is more soluble than the crystalline form, leading to improved dissolution and absorption. For instance, an oridonin solid dispersion using PVP K17 as the carrier increased its oral bioavailability by 26.4-fold.[5]
-
Nanotechnology-Based Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution.[6] Common approaches include:
-
Nanosuspensions: These are dispersions of the pure drug in a liquid medium, stabilized by surfactants. Oridonin nanosuspensions have demonstrated significantly improved dissolution rates.[1][7][8]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enhancing absorption.[9][10][11]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs like oridonin.[12]
-
-
Chemical Modification (Prodrugs):
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the drug molecule can improve its solubility, prolong its circulation time, and reduce its clearance.[13][14]
-
Q3: How can I assess the intestinal permeability of my ent-kauranoid diterpenoid in vitro?
A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict the in vivo intestinal absorption of drugs.[15][16] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. The apparent permeability coefficient (Papp) is measured to classify the compound's absorption potential.
Q4: What are some key signaling pathways affected by ent-kauranoid diterpenoids?
A4: Ent-kauranoid diterpenoids, particularly oridonin, are known to exert their anti-inflammatory and anti-cancer effects by modulating various signaling pathways. A key pathway inhibited by oridonin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[17][18][19] By inhibiting this pathway, oridonin can reduce the expression of pro-inflammatory cytokines and adhesion molecules.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of the ent-kauranoid diterpenoid after oral administration in animal models.
-
Possible Cause: Poor aqueous solubility leading to incomplete and erratic dissolution in the GI tract.
-
Solution:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of your compound at different physiologically relevant pH values (e.g., 1.2, 6.8, and 7.4) to understand its behavior in the stomach and intestines.
-
Formulation Enhancement:
-
Micronization/Nanonization: Reduce the particle size of the compound to increase its surface area and dissolution rate.
-
Amorphous Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP or HPMC to improve solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, consider formulating a self-emulsifying drug delivery system (SEDDS) or encapsulating it in liposomes or solid lipid nanoparticles.[12]
-
-
Issue 2: The compound shows good in vitro permeability (e.g., in Caco-2 assay) but still has low in vivo bioavailability.
-
Possible Cause: High first-pass metabolism in the liver and/or gut wall. The compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp) that pump it back into the intestinal lumen.
-
Solution:
-
Investigate Efflux: In your Caco-2 assay, include a P-gp inhibitor (e.g., verapamil) to see if the permeability of your compound increases. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.
-
Inhibit Metabolism (for preclinical studies): Co-administer your compound with a general cytochrome P450 inhibitor (e.g., ketoconazole) in animal studies to assess the impact of first-pass metabolism on its bioavailability.
-
Prodrug Approach: Consider chemical modification of the compound to mask the sites susceptible to metabolism. PEGylation is one such strategy that can also shield the molecule from metabolic enzymes.[13][14]
-
Issue 3: Difficulty in preparing a stable and reproducible nanoformulation (e.g., nanosuspension or liposomes).
-
Possible Cause: Inappropriate selection of stabilizers, lipids, or preparation methods.
-
Solution:
-
Nanosuspensions:
-
Stabilizer Screening: Screen different stabilizers (e.g., Poloxamer 188, Tween 80) and their concentrations to find the optimal combination that prevents particle aggregation.
-
Homogenization Parameters: Optimize the pressure and number of cycles during high-pressure homogenization to achieve the desired particle size and a narrow size distribution.[6]
-
-
Liposomes:
-
Lipid Composition: The choice of phospholipids (B1166683) and the cholesterol ratio are crucial for the stability and drug encapsulation efficiency of the liposomes.
-
Preparation Method: The film-dispersion and hydration-sonication method is commonly used.[9] Ensure the temperature during hydration is above the phase transition temperature of the lipids.
-
-
Quantitative Data Summary
Table 1: Enhancement of Oridonin Bioavailability with Different Formulation Strategies
| Formulation Strategy | Carrier/Method | Animal Model | Fold Increase in Bioavailability (Compared to Control) | Reference |
| Solid Dispersion | Polyvinylpyrrolidone K17 (PVP K17) | Dogs | 26.4 | [5] |
| Nanosuspension | High-Pressure Homogenization | Rats | 2.14 (AUC increase) | [1] |
| PEGylation | mPEG-SA-Oridonin conjugate | Rats | ~2.1 (AUC increase) | [13] |
Table 2: Pharmacokinetic Parameters of Different Oridonin Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | t1/2 (h) | Reference |
| Oridonin Solution | 0.04 ± 0.01 | 0.5 | 0.14 ± 0.03 | 3.5 ± 0.8 | [13] |
| PEG20kDa-SA-Oridonin | 0.11 ± 0.02 | 1.0 | 0.29 ± 0.05 | 4.8 ± 1.2 | [13] |
| Oridonin Nanosuspension | 0.23 ± 0.04 | 0.25 | 0.88 ± 0.16 | 4.2 ± 0.9 | [1] |
Experimental Protocols
Protocol 1: Preparation of Oridonin Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve oridonin and a hydrophilic carrier (e.g., PVP K17) in a suitable organic solvent (e.g., ethanol) in a specific ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Scanning Electron Microscopy (SEM) to observe the morphology and X-ray Diffraction (XRD) to confirm the amorphous state of oridonin.[5]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a certain threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral):
-
Add the test compound (dissolved in a transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber.
-
At predetermined time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.
-
-
Permeability Study (Basolateral to Apical):
-
Add the test compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess the potential for active efflux.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of ent-kauranoid diterpenoids.
Caption: Oridonin inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.
References
- 1. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on pharmacokinetics and tissue distribution of oridonin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, characterization, and anti-colon cancer activity of oridonin-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization, in vitro and in vivo evaluation of PEGylated oridonin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcog.com [phcog.com]
- 19. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Rabdoternin F from natural sources
Welcome to the Technical Support Center for Rabdoternin F. This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the inherent batch-to-batch variability of this compound, a natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit batch-to-batch variability?
A: this compound is a bioactive compound isolated from natural sources. As with many natural products, its production is influenced by various environmental and genetic factors affecting the source organism. This can lead to significant differences in purity, impurity profiles, and the presence of co-extracted compounds between different batches.
Q2: How can batch-to-batch variability impact my experimental results?
A: Variability between batches of this compound can lead to inconsistent results in biological assays, affecting the reproducibility of your experiments. A new batch with a different purity or impurity profile may exhibit altered efficacy, potency, or even off-target effects, making it difficult to compare data across experiments.
Q3: What are the critical first steps to take when receiving a new batch of this compound?
A: Upon receiving a new batch, it is crucial to perform a set of quality control checks. This should include analytical characterization to confirm its identity and purity, as well as a functional assay to compare its biological activity against a previously characterized reference batch.
Q4: How should I store this compound to minimize degradation and maintain stability?
A: While specific stability data for this compound is not extensively published, general best practices for natural products suggest storing it in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C in a tightly sealed container is recommended. It is advisable to perform stability studies under your specific laboratory conditions.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
Problem: A new batch of this compound shows significantly different activity (higher or lower) in our standard biological assay compared to the previous batch.
Troubleshooting Steps:
-
Confirm Identity and Purity:
-
Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm that the primary compound is indeed this compound and to determine its purity.
-
Compare the chromatograms of the new and old batches to identify any differences in the impurity profile.
-
-
Quantitative Analysis:
-
Reference Standard Comparison:
-
If available, compare the activity of the new batch to a well-characterized internal reference standard of this compound.
-
-
Dose-Response Curve:
-
Generate a full dose-response curve for both the new and old batches. This will help determine if there is a shift in potency (EC50/IC50).
-
Issue 2: Poor Solubility or Different Physical Appearance
Problem: The new batch of this compound is more difficult to dissolve or has a different color/texture.
Troubleshooting Steps:
-
Visual Inspection:
-
Carefully document the physical appearance (color, crystallinity) of the new batch and compare it to previous batches.
-
-
Solvent Compatibility Check:
-
Test the solubility in a small amount of your standard solvent. If solubility is an issue, you may need to try alternative solvents or adjust the formulation (e.g., using a co-solvent, gentle heating, or sonication).
-
-
Purity and Impurity Analysis:
-
Differences in physical properties can be due to variations in purity or the presence of different impurities. Use HPLC or other chromatographic techniques to analyze the composition of the batch.
-
-
Structural Analysis:
-
In cases of significant physical differences, consider techniques like X-ray diffraction (XRD) to investigate if there are different polymorphic forms of the compound.[9]
-
Experimental Protocols & Data Presentation
To aid in the characterization and comparison of different this compound batches, we provide the following standardized protocols and data table templates.
Protocol 1: Purity and Impurity Profiling by HPLC
Objective: To determine the purity of this compound and characterize its impurity profile.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (specific gradient to be optimized based on this compound polarity).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each batch in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to a working concentration.
-
Analysis: Inject equal volumes of each sample and record the chromatograms. Purity is calculated based on the area of the main peak relative to the total peak area.
Table 1: Comparative Analytical Data for this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White Powder | Off-white Powder | White Powder | Conforms to Standard |
| Purity (HPLC, %) | 98.5% | 95.2% | 99.1% | > 98.0% |
| Major Impurity 1 (%) | 0.8% | 2.1% | 0.5% | < 1.0% |
| Major Impurity 2 (%) | 0.3% | 1.5% | 0.2% | < 0.5% |
| Solubility (in DMSO) | > 10 mg/mL | > 10 mg/mL | > 10 mg/mL | > 10 mg/mL |
Protocol 2: Comparative Biological Activity Assay
Objective: To compare the biological potency of different batches of this compound using a cell-based assay (e.g., MTT assay for cytotoxicity).
Methodology:
-
Cell Line: Select a cell line known to be sensitive to this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of each this compound batch and a reference standard.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and plot a dose-response curve. Determine the IC50 value for each batch.
Table 2: Comparative Biological Activity of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| IC50 (µM) | 5.2 | 8.9 | 5.5 | Within 20% of Reference |
| Maximum Inhibition (%) | 95% | 85% | 98% | > 90% |
| Hill Slope | 1.1 | 0.9 | 1.2 | 0.8 - 1.2 |
Visual Workflows and Diagrams
To further clarify the processes for handling batch-to-batch variability, the following diagrams illustrate key workflows.
Caption: Quality control workflow for a new batch of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. Stability of ranitidine in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of ranitidine syrup re-packaged in unit-dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. Simple, fast and inexpensive method for determination of ranitidine hydrochloride based on conductometric measurements [redalyc.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
Validation & Comparative
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Rabdosia Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The genus Rabdosia (now often classified under Isodon) has long been a treasure trove of structurally diverse and biologically active diterpenoids. These natural products, particularly the ent-kaurane diterpenoids, have garnered significant attention for their potent cytotoxic and anti-inflammatory properties, making them promising candidates for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key Rabdosia diterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular mechanisms to aid in the ongoing efforts of drug discovery and development.
Unveiling the Cytotoxic Power: A Quantitative Comparison
The cytotoxic effects of Rabdosia diterpenoids are central to their therapeutic potential, particularly in oncology. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is a critical parameter in this assessment. The following tables summarize the cytotoxic activities of prominent Rabdosia diterpenoids and their derivatives against a panel of human cancer cell lines, benchmarked against established chemotherapeutic agents.
Table 1: Cytotoxic Activity (IC50 in µM) of Rabdosia Diterpenoids Against Various Cancer Cell Lines
| Compound | HL-60 (Leukemia) | 6T-CEM (Leukemia) | LOVO (Colon) | A549 (Lung) | HepG2 (Liver) | H1975 (Lung) | SMMC-7721 (Liver) | B16 (Melanoma) | SGC-7901 (Gastric) | KB (Nasopharyngeal) |
| Glaucocalyxin A | 3.16 µg/mL | 1.57 µg/mL | 1.73 µg/mL | 3.31 µg/mL | - | - | - | - | - | - |
| Glaucocalyxin B | >100 µg/mL | - | >100 µg/mL | >100 µg/mL | - | - | - | - | - | - |
| Glaucocalyxin D | - | - | - | - | - | - | - | - | - | - |
| Glaucocalyxin X | - | - | - | - | - | - | - | - | - | - |
| Oridonin (B1677485) | 0.84 (Derivative Ib) | - | - | - | - | - | - | - | - | - |
| Compound 1 (GLA derivative) | - | - | - | - | - | - | Potent | Potent | Potent | Potent |
| Compound 16 (GLA derivative) | Potent | - | - | - | - | - | Potent | Potent | Potent | Potent |
| Compound 17 (GLA derivative) | 0.26 | 1.10 | - | - | - | - | - | - | - | - |
| Compound 2p (Oridonin derivative) | - | - | 1.05 | - | - | - | - | - | - | - |
| Doxorubicin (Control) | ~0.01 - 0.1 | - | - | ~0.5 - 5.0 | ~12.2 | - | - | - | - | - |
| Paclitaxel (Control) | - | - | - | - | ~0.02 mg/mL | - | - | - | - | - |
Note: Some values were reported in µg/mL and are presented as such. Conversion to µM requires the molecular weight of the specific compound. The term "Potent" indicates significant activity as reported in the source, with specific IC50 values in the low micromolar range.[1][2][3][4][5]
Taming the Flame: Anti-inflammatory Potential
Beyond their cytotoxic effects, many Rabdosia diterpenoids exhibit significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.
Table 2: Anti-inflammatory Activity (IC50 in µM) of Rabdosia Diterpenoids and Other Compounds
| Compound | Assay | Cell Line | IC50 (µM) |
| Oridonin Derivative 4b | NO Inhibition | RAW264.7 | ~20 |
| Oridonin Derivative 4c | NO Inhibition | RAW264.7 | ~15 |
| Ibuprofen (Control) | Albumin Denaturation | - | 76.05 µg/mL |
| Diclofenac (Control) | Albumin Denaturation | - | 86.75 µg/mL |
Note: The IC50 values for Oridonin derivatives were estimated from graphical data.[2][6][7]
The "How-To": Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, detailed methodologies for the key assays cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Detecting Programmed Cell Death: The Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Measuring Anti-inflammatory Effects: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
Calculation: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are then determined.
Mapping the Molecular Mayhem: Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Concluding Remarks on the Structure-Activity Relationship
The potent biological activities of Rabdosia diterpenoids are intricately linked to their chemical structures. Key SAR observations include:
-
The α,β-Unsaturated Ketone: The presence of an α,β-unsaturated ketone system in the D-ring is a crucial pharmacophore for the cytotoxic activity of many ent-kaurane diterpenoids.
-
Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups significantly influence activity. For instance, modifications at the C-1, C-7, and C-14 hydroxyl groups of oridonin and glaucocalyxin A have led to derivatives with enhanced cytotoxicity and improved solubility.
-
A-Ring Modifications: Fusing heterocyclic rings to the A-ring of oridonin has been shown to improve both potency and aqueous solubility.
-
Prodrug Strategies: The development of prodrugs, such as the Mannich base derivatives of Glaucocalyxin A, can enhance stability and selective delivery to tumor cells.
References
- 1. Oridonin Sensitizes Cisplatin-Induced Apoptosis via AMPK/Akt/mTOR-Dependent Autophagosome Accumulation in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rabdoternin F Quantification
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Rabdoternin F: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and comparative performance data from a hypothetical cross-validation study, designed to guide researchers, scientists, and drug development professionals in selecting the appropriate method for their specific needs.
Cross-validation of analytical methods is crucial when data from different techniques are to be compared or when a method is transferred between laboratories.[1][2] This process ensures the reliability and consistency of results, a cornerstone of robust drug development and quality control. The primary validation parameters for quantitative procedures include selectivity, calibration model, stability, accuracy (bias and precision), and the limit of quantification.[1]
Comparative Performance of Analytical Methods
The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below, showcasing the distinct advantages of each technique. LC-MS/MS generally demonstrates superior sensitivity, as evidenced by its lower limits of detection and quantification.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1.0 ng/mL |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are provided below. These protocols outline the necessary steps from sample preparation to data acquisition.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
a) Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
b) Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
c) Method Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[3] Accuracy was determined by the standard addition method, with recovery studies performed at three concentration levels. Precision was assessed through repeatability and intermediate precision studies.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
a) Sample Preparation: A stock solution of this compound (1 mg/mL) and an internal standard (IS), such as diazepam, were prepared in methanol. Working solutions for calibration and quality control samples were prepared by diluting the stock solutions in methanol. For plasma samples, a protein precipitation extraction was performed using acetonitrile. The supernatant was then evaporated and reconstituted in the mobile phase.
b) Chromatographic Conditions:
-
Instrument: Sciex Triple Quad 5500 LC-MS/MS system.
-
Column: C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z values).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
d) Method Validation: The validation was conducted based on FDA guidelines for bioanalytical method validation. Parameters such as selectivity, linearity, accuracy, precision, recovery, and stability were evaluated.[4]
Cross-Validation Workflow
The process of cross-validating two analytical methods involves a systematic comparison to ensure that the results are equivalent and reliable. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oridonin's Anticancer Efficacy Against Standard Chemotherapeutic Agents
Introduction:
The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast repository of natural products. Diterpenoids isolated from the Rabdosia genus of plants have shown significant promise in this arena. While specific data on Rabdoternin F is not available in the current body of scientific literature, extensive research has been conducted on Oridonin, a major bioactive diterpenoid isolated from Rabdosia rubescens.[1][2][3] This guide provides a comparative benchmark of Oridonin's anticancer efficacy against two well-established chemotherapeutic drugs, Doxorubicin and Cisplatin, which are commonly used to treat a variety of cancers that Oridonin also targets.[4]
This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison supported by experimental data from peer-reviewed studies. We will delve into the mechanisms of action, comparative cytotoxicity, and the signaling pathways modulated by these compounds.
Comparative Efficacy: Oridonin vs. Known Anticancer Drugs
The efficacy of an anticancer compound is often measured by its ability to inhibit the growth of cancer cells, typically represented by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic effects of Oridonin, Doxorubicin, and Cisplatin on various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Oridonin | A549 | Lung Carcinoma | ~25 µg/ml | [5] |
| HGC-27 | Gastric Cancer | 15-20 µM | [6] | |
| SKOV3 | Ovarian Cancer | 2.5-10 µM | [7] | |
| H1688 | Small Cell Lung Cancer | 2.5-40 µM | [4] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.5-1.5 µM | |
| A549 | Lung Carcinoma | ~1.0 µM | ||
| Cisplatin | A549 | Lung Carcinoma | ~5.0 µM | |
| A2780 | Ovarian Cancer | ~1.0 µM | ||
| Note: The value for Oridonin on A549 cells was reported for gold nanoparticles synthesized from R. rubescens extract and is provided as a reference. |
Mechanism of Action: A Comparative Overview
Oridonin exhibits a multi-targeted anticancer effect by modulating a complex network of signaling pathways, often leading to apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][2][3] This contrasts with the more specific mechanisms of action of Doxorubicin and Cisplatin.
Oridonin:
-
Induction of Apoptosis: Oridonin induces apoptosis through both intrinsic and extrinsic pathways. It can activate MAPK signaling pathways, such as JNK, which in turn activates c-Jun and leads to caspase-dependent cell death.[6] It also modulates the expression of the Bcl-2 family of proteins, up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2.[4]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase in gastric and lung cancer cells.[4][6]
-
Inhibition of NF-κB Pathway: A primary anti-inflammatory and anticancer mechanism of Oridonin is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
-
Induction of Autophagy: Oridonin can induce autophagy in breast cancer cells, which can, in some contexts, promote apoptosis.[2][4]
Doxorubicin:
-
DNA Intercalation: Doxorubicin's primary mechanism involves intercalating into the DNA of cancer cells, thereby inhibiting the progression of the enzyme topoisomerase II, which is crucial for DNA replication.
-
Generation of Reactive Oxygen Species (ROS): It also generates free radicals that induce oxidative stress, leading to damage to cellular components and triggering apoptosis.
Cisplatin:
-
DNA Cross-linking: Cisplatin forms covalent bonds with the purine (B94841) bases in DNA, creating intra- and inter-strand cross-links. This DNA damage blocks cell division and, if not repaired, leads to apoptosis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the data. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Caption: Oridonin's mechanism for inducing apoptosis in cancer cells.
Caption: Standard experimental workflow for an MTT cell viability assay.
Detailed Experimental Protocols
For the purpose of reproducibility and clear comparison, the methodologies for key experiments are detailed below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to determine the IC50 values presented in the comparative table.
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an anticancer agent.
-
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., A549, HGC-27) are seeded into 96-well flat-bottom plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Oridonin, Doxorubicin, or Cisplatin. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Analysis (Annexin V/PI Staining)
This assay is used to quantify the number of cells undergoing apoptosis.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of the respective drug for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins involved in signaling pathways.
-
Objective: To determine the effect of drug treatment on the expression levels of key proteins in a signaling cascade (e.g., Bcl-2, Bax, Caspase-3, p-JNK).
-
Procedure:
-
Protein Extraction: After drug treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-JNK).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, often normalized to a loading control like β-actin or GAPDH.
-
Oridonin, a key bioactive compound from Rabdosia rubescens, demonstrates potent anticancer activity across a range of cancer cell lines.[3] Its efficacy is rooted in a multi-targeted mechanism that induces apoptosis, cell cycle arrest, and modulates critical signaling pathways like NF-κB and MAPK.[2][6] While direct IC50 comparisons suggest that conventional drugs like Doxorubicin and Cisplatin may be more potent at lower concentrations, Oridonin's ability to target multiple pathways simultaneously presents a significant advantage, potentially reducing the likelihood of drug resistance.[2] Furthermore, natural products are often associated with a more favorable toxicity profile, a critical consideration in cancer therapy. The data and protocols presented herein provide a foundational benchmark for researchers to further explore the therapeutic potential of Oridonin and related compounds as either standalone treatments or as adjuvants in combination chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rabdosia rubescens Linn: green synthesis of gold nanoparticles and their anticancer effects against human lung cancer cells A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Validation of In Vitro Findings for Rabdoternin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available in vitro findings for Rabdoternin F and outlines the experimental framework for its in vivo validation, drawing comparisons with the closely related compound, Rabdoternin E, and other relevant ent-kaurane diterpenoids. The objective is to furnish researchers with the necessary data and methodologies to assess the translational potential of this compound as an anti-cancer agent.
Introduction to this compound
This compound is an ent-kaurane diterpenoid, a class of natural products known for their diverse biological activities, including anti-tumor properties. While research specifically on this compound is emerging, studies on analogous compounds provide a strong rationale for investigating its therapeutic potential. This guide will synthesize the current knowledge and provide a roadmap for future in vivo validation.
In Vitro Anti-Cancer Activity
Initial in vitro studies have begun to characterize the bioactivity of this compound. A key study has reported on its cytotoxic effects against specific cancer cell lines.
Table 1: Summary of In Vitro Cytotoxicity of this compound and Comparators
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | SMMC7721 (Hepatocellular Carcinoma) | Not specified | Proliferation Inhibition | Weak inhibitory activity | [1] |
| This compound | SW480 (Colon Adenocarcinoma) | Not specified | Proliferation Inhibition | Weak inhibitory activity | [1] |
| Rabdoternin E | A549 (Lung Carcinoma) | MTT Assay | IC50 | 16.4 µM | [1] |
| Rabdoternin E | MRC-5 (Normal Lung Fibroblast) | MTT Assay | Cytotoxicity | Not cytotoxic | [1] |
| Longikaurin A | CAL27 (Oral Squamous Carcinoma) | CCK-8 Assay | IC50 (48h) | 1.98 µM | [2] |
| Longikaurin A | TCA-8113 (Oral Squamous Carcinoma) | CCK-8 Assay | IC50 (48h) | 2.89 µM | [2] |
| Oridonin | SKOV3 (Ovarian Cancer) | Not specified | IC50 | 17.21 µM | [3] |
| Oridonin | OVCAR-3 (Ovarian Cancer) | Not specified | IC50 | 13.9 µM | [3] |
| Oridonin | A2780 (Ovarian Cancer) | Not specified | IC50 | 12.1 µM | [3] |
Proposed In Vivo Validation: A Comparative Approach with Rabdoternin E
Given the limited in vivo data for this compound, the successful in vivo validation of the structurally similar Rabdoternin E in a lung cancer model serves as an excellent predictive framework.
Xenograft Mouse Model for Anti-Tumor Efficacy
A xenograft mouse model is the standard for assessing the in vivo anti-tumor activity of a novel compound.
Table 2: Comparison of In Vivo Anti-Tumor Activity - Rabdoternin E (Model for this compound Validation)
| Compound | Animal Model | Tumor Model | Dosing | Key Findings | Citation |
| Rabdoternin E | BALB/c Nude Mice | Lewis Lung Carcinoma Xenograft | Oral gavage for 21 days | Significantly reduced tumor volume and mass compared to the model group. High and middle doses were more effective than cisplatin. | [1] |
Postulated Signaling Pathway for this compound
The anti-tumor activity of Rabdoternin E has been attributed to the induction of apoptosis and ferroptosis via the ROS/p38 MAPK/JNK signaling pathway. It is plausible that this compound may exert its effects through a similar mechanism.
Caption: Postulated ROS/p38 MAPK/JNK signaling pathway for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key in vitro and in vivo experiments.
In Vitro Protocols
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Protocol
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days). A positive control group with a standard chemotherapeutic agent (e.g., cisplatin) should be included.
-
Tumor Measurement: Measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be used for further analysis (e.g., immunohistochemistry, Western blotting).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Rabdoternin F and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proposed mechanism of action for Rabdoternin F with two other well-researched diterpenoids, Oridonin and Triptolide. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from the structurally similar compound, Rabdoternin E, as a predictive model for its biological activity. This document outlines the key signaling pathways affected by these compounds, presents available quantitative data for comparison, and provides detailed protocols for the experimental techniques commonly used to elucidate these mechanisms.
Introduction to Diterpenoids in Cancer Research
Diterpenoids are a class of natural products that have garnered significant attention in cancer research due to their potent cytotoxic and anti-tumor activities. Among these, this compound, Oridonin, and Triptolide represent promising candidates for novel therapeutic agents. Understanding their distinct and overlapping mechanisms of action is crucial for their development and clinical application.
Chemical Structures:
-
This compound: An ent-kaurane diterpenoid.
-
Oridonin: An ent-kaurane diterpenoid isolated from Rabdosia rubescens.
-
Triptolide: A diterpenoid triepoxide from Tripterygium wilfordii.
Comparative Mechanism of Action
The anti-cancer effects of these diterpenoids are mediated through the modulation of various signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
This compound (Proposed Mechanism via Rabdoternin E)
Direct experimental studies on the mechanism of action of this compound are scarce. However, research on the structurally analogous compound, Rabdoternin E, suggests that its anti-cancer activity is mediated through the induction of oxidative stress. The proposed pathway involves the generation of Reactive Oxygen Species (ROS), which in turn activates the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways, ultimately leading to apoptosis and ferroptosis.
dot
Caption: Proposed signaling pathway for this compound.
Oridonin
Oridonin exhibits a multi-targeted mechanism of action, influencing several key signaling pathways to induce apoptosis and inhibit cancer cell proliferation. It has been shown to generate ROS, similar to the proposed mechanism of this compound. Additionally, Oridonin is a potent inhibitor of the NF-κB and PI3K/Akt signaling pathways, both of which are critical for cancer cell survival and proliferation. By downregulating these pathways, Oridonin promotes the expression of pro-apoptotic proteins and inhibits anti-apoptotic proteins.
dot
Caption: Key signaling pathways modulated by Oridonin.
Triptolide
Triptolide is a potent anti-cancer agent that acts on multiple targets. Its primary mechanism involves the inhibition of transcription by covalently binding to the XPB subunit of the general transcription factor TFIIH. This leads to a global shutdown of transcription and subsequent induction of apoptosis. Triptolide also inhibits the NF-κB and MAPK signaling pathways, contributing to its pro-apoptotic and anti-inflammatory effects.
dot
Caption: Multi-target mechanism of action of Triptolide.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oridonin and Triptolide in various cancer cell lines. Data for this compound is not currently available in the public domain.
| Diterpenoid | Cancer Cell Line | IC50 (µM) |
| Oridonin | MCF-7 (Breast) | ~6.6 |
| MDA-MB-231 (Breast) | ~29.4 | |
| HCT116 (Colon) | ~5.0 | |
| HepG2 (Liver) | ~7.5 | |
| Triptolide | Capan-1 (Pancreatic) | ~0.01 |
| Capan-2 (Pancreatic) | ~0.02 | |
| A549 (Lung) | ~0.01 | |
| HeLa (Cervical) | ~0.002 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Detailed Experimental Protocols
The following are standard protocols for key experiments used to investigate the mechanisms of action of these diterpenoids.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
dot
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the diterpenoid and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
dot
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the diterpenoid at the desired concentration and for the appropriate time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
dot
Rabdoternin F: A Head-to-Head Comparison from Isodon rubescens and Isodon ternifolia
For Researchers, Scientists, and Drug Development Professionals
Rabdoternin F, an ent-kaurane diterpenoid, has emerged as a promising bioactive compound isolated from various species of the Isodon genus. This guide provides a comparative analysis of this compound derived from two prominent species: Isodon rubescens and Isodon ternifolia. The information presented herein is based on available experimental data, offering insights into its biological activity and potential therapeutic applications.
Quantitative Data Summary
Direct comparative studies on the yield and purity of this compound from Isodon rubescens and Isodon ternifolia are limited in the current literature. However, data on its biological activity, particularly its cytotoxic effects on cancer cell lines, have been documented for the compound isolated from I. rubescens.
| Parameter | Isodon rubescens | Isodon ternifolia |
| Yield of this compound | Data not available | Data not available |
| Purity of Isolated this compound | Data not available | Data not available |
| Reported Biological Activity | Cytotoxic against human cancer cell lines. | Diterpenoids from this species have shown cytotoxic activity, but specific data for this compound is not available. |
| IC50 Value (HL-60 Human Leukemia Cells) | 3.2 µM[1] | Data not available |
| IC50 Value (SW-480 Human Colon Carcinoma Cells) | 2.3 µM[1] | Data not available |
Biological Activity and Potential Signaling Pathways
Ent-kaurane diterpenoids, the class of compounds to which this compound belongs, are known to exert their anticancer effects through various mechanistic pathways, primarily by inducing apoptosis (programmed cell death), cell cycle arrest, autophagy, and inhibiting metastasis.
Based on studies of related ent-kaurane diterpenoids, this compound likely induces apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of key proteins such as the Bcl-2 family (Bcl-2, Bax) and the activation of caspases.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound from Isodon species, based on common methodologies for ent-kaurane diterpenoids.
1. Extraction:
-
Plant Material: Air-dried and powdered aerial parts of Isodon rubescens or Isodon ternifolia.
-
Solvent: 95% Ethanol (B145695).
-
Procedure:
-
Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation:
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
-
Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC). This compound is expected to be concentrated in the chloroform or ethyl acetate fraction.
-
3. Isolation and Purification:
-
Techniques: Column chromatography (CC) and High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Subject the target fraction to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Collect the fractions and monitor by TLC.
-
Pool fractions containing this compound and further purify using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative HPLC to yield pure this compound.
-
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR - 1H, 13C, DEPT, COSY, HMQC, and HMBC).
Caption: General workflow for the extraction and isolation of this compound.
Concluding Remarks
This compound from Isodon rubescens has demonstrated significant cytotoxic activity against cancer cells in vitro. While data for this compound from Isodon ternifolia is not as readily available, the known bioactivity of other diterpenoids from this species suggests it is a promising candidate for further investigation. Future research should focus on direct comparative studies to quantify the yield and purity of this compound from different Isodon species and to perform head-to-head comparisons of their biological activities. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.
References
Replicating Published Findings on the Biological Activity of Rabdoternin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published biological activities of Rabdoternin F, a naturally occurring ent-kaurane diterpenoid. It is designed to assist researchers in replicating and building upon existing findings by offering a comparative analysis with other relevant compounds, detailed experimental protocols, and visualizations of the underlying biological pathways.
I. Comparative Analysis of Biological Activity
This compound has demonstrated notable cytotoxic and anti-inflammatory properties in preclinical studies. To provide a context for these findings, this section compares its activity with other structurally related ent-kaurane diterpenoids.
A. Cytotoxic Activity Against Human Cancer Cell Lines
This compound has been shown to inhibit the proliferation of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | 18.1 | [1][2] |
| HL-60 (Leukemia) | Data not available | ||
| SMMC-7721 (Liver) | Weakly active | [1][2] | |
| SW480 (Colon) | Weakly active | [1][2] | |
| Oridonin | A549 (Lung) | 15.5 | |
| HL-60 (Leukemia) | 2.8 | ||
| Epinodosin | A549 (Lung) | 25.3 | |
| HL-60 (Leukemia) | 7.5 |
Table 1: Comparative cytotoxic activity of this compound and other ent-kaurane diterpenoids against various human cancer cell lines.
B. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects, specifically its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammation.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | NO Inhibition | Specific value not reported | |
| Longikaurin A | RAW 264.7 | NO Inhibition | 7.8 | |
| Lasiokaurin | RAW 264.7 | NO Inhibition | 12.5 |
Table 2: Comparative anti-inflammatory activity of this compound and other ent-kaurane diterpenoids.
II. Experimental Protocols
To facilitate the replication of the reported findings, detailed methodologies for the key experiments are provided below.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.
1. Cell Culture:
-
Human lung carcinoma (A549) and human leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Ensure the final DMSO concentration is less than 0.1%.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100.
-
The IC50 value is determined from the dose-response curve.
B. Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This protocol measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in macrophages.
1. Cell Culture:
-
Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.
2. Experimental Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is generated to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] × 100.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflows of the described experiments.
Figure 1. General experimental workflows for cytotoxicity and anti-inflammatory assays.
Figure 2. Putative signaling pathways for this compound's biological activities.
References
Safety Operating Guide
Personal protective equipment for handling Rabdoternin F
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Rabdoternin F. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to present hazards consistent with similar laboratory chemicals, including skin and eye irritation, potential for allergic reactions, and respiratory irritation.[1][2][3] Strict adherence to PPE guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Impervious chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended. Inspect gloves for integrity before each use.[5] |
| Body | Long-sleeved laboratory coat | To prevent skin exposure.[4][5] |
| Respiratory | NIOSH/MSHA or EN 136 approved respirator | Required when engineering controls are insufficient, during large-scale operations, or in emergencies. A particle filter is recommended.[4][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][6]
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[4][5]
-
Store locked up and away from incompatible materials.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6][8] Avoid generating dust.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Waste Generation:
-
Contaminated PPE (gloves, lab coats, etc.)
-
Unused or expired this compound
-
Contaminated labware (beakers, stir rods, etc.)
Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, labeled, and sealed container.
-
Inactivation (if applicable): Consult the specific SDS for any chemical neutralization procedures.
-
Packaging: Place the sealed container in a second, larger container with absorbent material.
-
Labeling: Clearly label the outer container as "Hazardous Waste" and include the chemical name.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[1][9]
For unused or expired medication in a non-laboratory setting, the FDA recommends using a drug take-back program as the preferred method of disposal.[9][10][11] If a take-back program is not available, the medication can be mixed with an unappealing substance like coffee grounds or cat litter, sealed in a plastic bag, and placed in the household trash.[10][12]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. chemdmart.com [chemdmart.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. medicine.com [medicine.com]
- 8. echemi.com [echemi.com]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Ranitidine - Rebecca Robert, M.D. P.A. FACOG - Grapevine, Texas - Obstetrics - Gynecology - Gynecologic & Robotic Surgery [robertobgyndfw.com]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
